Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
Description
Properties
IUPAC Name |
bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-9(11)8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOXTUZNVYEODT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14381-41-0 | |
| Record name | 14381-41-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Physical and chemical properties of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, also known as 1-benzocyclobutenecarboxylic acid, is a unique bicyclic organic compound featuring a benzene ring fused to a cyclobutane ring.[1] This strained ring system imparts distinct chemical reactivity, making it a valuable building block in organic synthesis and medicinal chemistry. Derivatives of this core structure have shown promise as antibacterial and anticancer agents, and are utilized in the synthesis of cardiovascular drugs like Ivabradine, highlighting its significance in drug development.[2] This guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols, and potential biological relevance of this compound.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. While some experimental data is available, certain properties such as boiling point and pKa are primarily based on predicted values and should be considered with caution.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈O₂ | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| Appearance | White to pale brown crystalline powder | |
| Melting Point | 75-77 °C | |
| Boiling Point | 318.6 ± 31.0 °C (Predicted) | |
| pKa | 4.18 ± 0.20 (Predicted) |
Table 2: Spectroscopic Data Identifiers
| Spectroscopic Data | Availability | Source |
| ¹H NMR | Available | [3] |
| ¹³C NMR | Available | [3][3] |
| Mass Spectrometry | Available | [1] |
| Infrared (IR) Spectroscopy | Available | [1] |
Solubility: General solubility information indicates that this compound is slightly soluble in water and soluble in various organic solvents such as ethanol, chloroform, ether, acetone, and benzene.[4]
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively reported in a single, comprehensive procedure. However, methods for its formation from related compounds and its conversion to other derivatives have been described.
Synthesis via Oxidation of Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol
A common synthetic route to carboxylic acids is the oxidation of the corresponding primary alcohol. The Jones oxidation is a well-established method for this transformation.[5][6][7]
General Protocol for Jones Oxidation:
-
Preparation of Jones Reagent: A solution of chromium trioxide (CrO₃) in concentrated sulfuric acid and water is prepared. This forms chromic acid (H₂CrO₄), the active oxidizing agent.[6][7]
-
Oxidation Reaction: The starting alcohol, Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol, is dissolved in acetone. The Jones reagent is then added dropwise to the alcohol solution at a controlled temperature, typically between 0-25 °C.[7] The reaction progress is indicated by a color change from orange/yellow (Cr(VI)) to blue/green (Cr(III)).[7]
-
Work-up: Upon completion of the reaction, the excess oxidant is quenched, often with isopropyl alcohol. The mixture is then partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure to yield the crude carboxylic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography to afford pure this compound.
Caption: Workflow for the synthesis via Jones oxidation.
Reduction to Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol
The carboxylic acid can be reduced to the corresponding primary alcohol using a suitable reducing agent like borane in tetrahydrofuran (THF).[8]
Experimental Protocol:
-
Reaction Setup: this compound (1 equivalent, 192 mg, 1.3 mmol) is dissolved in anhydrous THF (6.5 mL) in a flask under an inert atmosphere and cooled to 0 °C.[8]
-
Addition of Reducing Agent: A 1M solution of borane in THF (1.25 equivalents, 1.62 mL) is added dropwise to the cooled solution.[8]
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred overnight.[8]
-
Work-up: The reaction is quenched by the careful addition of water. The product is then extracted with ethyl acetate (3 times). The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.[8]
-
Product: The crude product, bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol, is obtained as a colorless oily solid in high yield (99%).[8]
Caption: Workflow for the reduction of the carboxylic acid.
Biological Activity and Signaling Pathways
Direct studies on the biological activity and signaling pathway involvement of this compound are limited in the available literature. However, research on its derivatives provides valuable insights into its potential as a pharmacologically active scaffold.
Derivatives of the corresponding aldehyde, Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde, have demonstrated promising antibacterial and anticancer activities.[9] The exact mechanisms of action are still under investigation but are thought to involve interactions with key enzymes or disruption of cellular pathways in these pathogenic cells.[9]
Furthermore, a dimethoxy derivative of this compound is a key intermediate in the synthesis of Ivabradine, a heart rate-lowering drug.[2] This suggests that the benzocyclobutene core may be a suitable scaffold for targeting cardiovascular signaling pathways.
The general reactivity of the strained benzocyclobutene ring system allows for its use as a versatile synthon in the creation of complex molecules with potential biological activities.[10]
Caption: Potential applications based on derivatives.
Conclusion
This compound is a compound of significant interest due to its unique chemical structure and its role as a precursor to potentially bioactive molecules. While a complete experimental profile of its physical properties is yet to be fully elucidated, the available data and synthetic methodologies provide a solid foundation for further research. The demonstrated biological activities of its derivatives in the areas of anti-infectives, oncology, and cardiovascular medicine underscore the potential of this scaffold in drug discovery and development. Further investigation into the specific molecular targets and signaling pathways modulated by this compound and its analogs is warranted to fully exploit its therapeutic potential.
References
- 1. Bicyclo(4.2.0)octa-1,3,5-triene-7-carboxylic acid | C9H8O2 | CID 302324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP2772547A1 - Method for enzymatic synthesis of (7S)-3,4-dimethoxythis compound, and use for the synthesis of ivabradine and the salts thereof - Google Patents [patents.google.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Jones Oxidation [organic-chemistry.org]
- 6. Jones oxidation - Wikipedia [en.wikipedia.org]
- 7. adichemistry.com [adichemistry.com]
- 8. rsc.org [rsc.org]
- 9. Buy Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde | 78926-35-9 [smolecule.com]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
An In-depth Technical Guide to CAS Number 14381-41-0: Properties and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzocyclobutyl-1-carboxylic acid, identified by the CAS number 14381-41-0, is a versatile chemical intermediate with significant applications in the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, toxicological profile, and, most notably, its role as a key building block in the development of therapeutic agents, including selective M3 muscarinic receptor antagonists and dual SGLT1/SGLT2 inhibitors. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery.
Chemical and Physical Properties
Benzocyclobutyl-1-carboxylic acid is a white crystalline solid. A summary of its key chemical and physical properties is presented in the table below.[1]
| Property | Value | Reference |
| CAS Number | 14381-41-0 | |
| Molecular Formula | C₉H₈O₂ | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| IUPAC Name | Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | |
| Synonyms | 1-Benzocyclobutenecarboxylic acid, Benzocyclobutyl-1-carboxylic acid | [1] |
| Appearance | White to pale brown crystalline powder | [1] |
| Melting Point | 75-77 °C | [1] |
| Boiling Point (Predicted) | 318.6 ± 31.0 °C | [1] |
| Density (Predicted) | 1.310 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.18 ± 0.20 | [1] |
| Storage | Sealed in a dry, room temperature environment | [1] |
Toxicological and Safety Information
The available safety data for Benzocyclobutyl-1-carboxylic acid is limited, as is common for synthetic intermediates that are not intended for direct therapeutic use. The following information is derived from the material safety data sheet (MSDS).
| Toxicological Endpoint | Data | Reference |
| Acute Toxicity | No data available | [2] |
| Skin Corrosion/Irritation | No data available | [2] |
| Serious Eye Damage/Irritation | No data available | [2] |
| Respiratory or Skin Sensitization | No data available | [2] |
| Germ Cell Mutagenicity | No data available | [2] |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC. | [2] |
| Reproductive Toxicity | No data available | [2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [2] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available | [2] |
| Aspiration Hazard | No data available | [2] |
Handling Precautions: Due to the potential for respiratory irritation, it is recommended to handle Benzocyclobutyl-1-carboxylic acid in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and eye protection. Avoid the formation of dust and aerosols.[2]
Applications in Drug Synthesis
The primary utility of Benzocyclobutyl-1-carboxylic acid lies in its role as a scaffold for the synthesis of more complex molecules with therapeutic potential. Its rigid, bicyclic structure provides a unique three-dimensional framework that can be elaborated to achieve high-affinity and selective binding to biological targets.
Synthesis of M3 Muscarinic Receptor Antagonists
Benzocyclobutyl-1-carboxylic acid has been utilized as a starting material for the synthesis of potent and selective M3 muscarinic receptor antagonists, such as cyclohexylmethylpiperidinyltriphenylpropioamide.[3] M3 receptors are G-protein coupled receptors that are widely distributed in the body and are involved in various physiological processes, including smooth muscle contraction, and glandular secretion.[4][5] Antagonists of the M3 receptor are clinically important for the treatment of conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder.[5]
The signaling pathway of the M3 muscarinic receptor is depicted below:
Caption: M3 Muscarinic Receptor Signaling Pathway.
A generalized experimental workflow for the synthesis of M3 antagonists from Benzocyclobutyl-1-carboxylic acid is outlined below. It is important to note that detailed, publicly available protocols for this specific transformation are scarce, and this represents a high-level overview.
Caption: Generalized Synthetic Workflow for M3 Antagonists.
Synthesis of SGLT1/SGLT2 Dual Inhibitors
Benzocyclobutyl-1-carboxylic acid also serves as a precursor for the synthesis of benzocyclobutane-C-glycosides, which have been identified as potent dual inhibitors of the sodium-glucose cotransporters SGLT1 and SGLT2.[6] These transporters are crucial for glucose reabsorption in the kidneys and intestines.[7] SGLT2 is responsible for the majority of glucose reabsorption in the kidneys, while SGLT1 plays a role in both renal and intestinal glucose uptake.[7] Dual inhibition of SGLT1 and SGLT2 is a promising therapeutic strategy for managing type 2 diabetes.[6]
The mechanism of glucose transport by SGLT1 and SGLT2 is illustrated in the following diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. Novel natural and synthetic inhibitors of solute carriers SGLT1 and SGLT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN101671265A - Novel benzocyclobutane, preparation method and application thereof - Google Patents [patents.google.com]
- 5. Pharmacokinetics, metabolism and bioavailability of the new anti-allergic drug BM 113. Part I: Pharmacokinetics and tissular distribution in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of benzocyclobutane-C-glycosides as potent and orally active SGLT1/SGLT2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of SGLT1 and SGLT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of derivatives and analogs of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid. This class of compounds, characterized by a fused benzocyclobutene core, has garnered significant interest in medicinal chemistry due to its presence in various bioactive molecules and its utility as a versatile synthetic scaffold.
Core Structure and Derivatives
The foundational structure is this compound, which consists of a benzene ring fused to a cyclobutane ring bearing a carboxylic acid group. Various modifications to this core structure have been explored to modulate its physicochemical properties and biological activity.
Some notable derivatives include:
-
3,4-Dimethoxythis compound: A key intermediate in the synthesis of the antianginal drug Ivabradine.
-
5-chloro-7-methylthis compound and 7-propylthis compound: Examples of analogs with substitutions on both the aromatic and cyclobutane rings.
-
7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one derivatives: A series of potent antibacterial and anticancer agents.[1][2][3][4][5]
Synthesis and Experimental Protocols
The synthesis of these derivatives often involves multi-step reaction sequences. Below are detailed protocols for key synthetic transformations.
Enzymatic Synthesis of (7S)-3,4-dimethoxythis compound
This method utilizes an enantioselective enzymatic hydrolysis of the corresponding nitrile.
Experimental Protocol:
-
Enzymatic Hydrolysis: A lyophilisate of nitrilase (15 mg) is weighed into a tube. To this, 4 ml of 0.1M KH2PO4 buffer (pH 7) and 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile (20 mg) dissolved in 100 µl of DMSO are added.
-
Incubation: The reaction mixture is placed in an incubator at 28°C and agitated at 220 rpm.
-
Monitoring: The conversion rate is monitored by HPLC after 24 and 72 hours to detect the formation of the carboxylic acid.
Synthesis of 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one Analogues (8a-f)
A multi-step synthesis starting from a 2,4-dihydroxyquinoline derivative is employed to generate these potent compounds. The structures are confirmed using IR, 1H NMR, 13C NMR, and mass spectrometry.[1][2][3]
Biological Activity and Quantitative Data
Derivatives of the Bicyclo[4.2.0]octa-1,3,5-triene core have demonstrated significant potential as both antibacterial and anticancer agents.
Antibacterial Activity
A series of 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one derivatives (8a-f) were evaluated for their in vitro antimicrobial activity using the serial dilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol for MIC Determination:
-
Preparation of Test Compounds: Stock solutions of the synthesized compounds are prepared in a suitable solvent (e.g., DMSO).
-
Bacterial Strains: Standard strains of pathogenic bacteria are used.
-
Serial Dilution: Two-fold serial dilutions of the test compounds are prepared in Mueller-Hinton broth in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 1: Minimum Inhibitory Concentration (MIC) of Derivatives 8a-f
| Compound | R | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa | MIC (µg/mL) vs. S. typhi |
| 8a | H | 125 | 250 | 250 | 125 |
| 8b | 6-CH₃ | 125 | 125 | 250 | 125 |
| 8c | 6-Cl | 62.5 | 62.5 | 125 | 62.5 |
| 8d | 8-CH₃ | 250 | 250 | 500 | 250 |
| 8e | 8-Cl | 62.5 | 125 | 125 | 62.5 |
| 8f | 6,8-di-Cl | 62.5 | 62.5 | 62.5 | 62.5 |
| Ampicillin | - | 62.5 | 62.5 | 125 | 62.5 |
Data sourced from a study on azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues of 1H-imidazo[4,5-c]quinoline.[1]
Derivatives 8c , 8e , and 8f exhibited excellent antibacterial activity, comparable to the standard drug Ampicillin.[1]
Anticancer Activity
The same series of compounds (8a-f) was also assessed for cytotoxic activity against the HeLa (cervical cancer) cell line using the Trypan blue exclusion assay.
Experimental Protocol for Cytotoxicity Assay:
-
Cell Culture: HeLa cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds.
-
Incubation: The treated cells are incubated for a specified period (e.g., 24 or 48 hours).
-
Trypan Blue Staining: After incubation, the cells are harvested and stained with Trypan blue solution.
-
Cell Counting: The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer.
-
Calculation of IC50: The concentration of the compound that causes 50% cell death (IC50) is determined from a dose-response curve.
Table 2: Cytotoxic Activity (IC50) of Derivatives 8a-f against HeLa Cells
| Compound | R | IC50 (µM) |
| 8a | H | >100 |
| 8b | 6-CH₃ | 28.4 |
| 8c | 6-Cl | 45.2 |
| 8d | 8-CH₃ | >100 |
| 8e | 8-Cl | 65.8 |
| 8f | 6,8-di-Cl | 82.1 |
Data sourced from a study on azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues of 1H-imidazo[4,5-c]quinoline.[1]
Compound 8b displayed the most potent anticancer activity in this series.[1]
Mechanism of Action and Signaling Pathways
While the precise mechanisms of action for many Bicyclo[4.2.0]octa-1,3,5-triene derivatives are still under investigation, some insights have been gained through computational studies.
Proposed Anticancer Mechanism: β-Tubulin Inhibition
Molecular docking studies have been conducted on the 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one series to elucidate their potential mechanism of anticancer activity. The results suggest that these compounds may act as inhibitors of β-tubulin.[2][3] Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of anticancer action via β-tubulin inhibition.
Summary and Future Directions
The this compound core and its analogs represent a promising scaffold for the development of new therapeutic agents. The synthetic versatility of this system allows for the generation of diverse libraries of compounds for biological screening.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the antibacterial and anticancer potency of these derivatives.
-
Mechanism of Action Studies: To experimentally validate the proposed mechanisms, such as β-tubulin inhibition, and to identify other potential molecular targets.
-
Pharmacokinetic Profiling: To assess the drug-like properties of the most potent compounds, including their absorption, distribution, metabolism, and excretion (ADME).
-
In Vivo Efficacy Studies: To evaluate the therapeutic potential of lead compounds in animal models of infection and cancer.
This in-depth guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound derivatives as a novel class of therapeutic agents.
References
Spectroscopic and Structural Elucidation of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, a bicyclic organic compound with potential applications in organic synthesis and medicinal chemistry. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. A logical workflow for the structural characterization of this molecule is also presented.
Core Compound Information
| Property | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₉H₈O₂[1] |
| Molecular Weight | 148.16 g/mol [1] |
| CAS Number | 14381-41-0[2][3][4] |
| SMILES | C1C(C2=CC=CC=C21)C(=O)O[1] |
Spectroscopic Data
While a complete set of experimentally-derived spectra for this compound is not publicly available, the following tables summarize the expected spectroscopic data based on the analysis of closely related compounds and established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~12.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| 7.0-7.3 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| 3.5-4.0 | Multiplet | 1H | Methine proton at C7 |
| 3.0-3.5 | Multiplet | 2H | Methylene protons at C8 |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~175-180 | Quaternary | Carboxylic acid carbon (-COOH) |
| ~140-150 | Quaternary | Aromatic carbons (fused ring) |
| ~120-130 | Tertiary | Aromatic carbons (CH) |
| ~45-55 | Tertiary | Methine carbon at C7 |
| ~30-40 | Secondary | Methylene carbon at C8 |
Infrared (IR) Spectroscopy
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch of the carboxylic acid |
| 1680-1710 | Strong | C=O stretch of the carboxylic acid |
| 1210-1320 | Medium | C-O stretch of the carboxylic acid |
| 1400-1440 | Medium | O-H bend of the carboxylic acid |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 1600, 1475 | Medium-Weak | Aromatic C=C stretches |
Mass Spectrometry (MS)
Expected Mass Spectrometry Data
| m/z | Interpretation |
| 148 | Molecular ion [M]⁺ |
| 119 | Fragment ion, likely due to loss of the -COOH group |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction to remove atmospheric and instrumental interferences.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.
Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Reaction Pathway: Synthesis of a Derivative
This compound can serve as a starting material for the synthesis of other derivatives. For instance, it can be reduced to form (bicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanol.
Caption: Reaction pathway for the reduction of this compound to its corresponding alcohol.
References
A Theoretical and Computational Scrutiny of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, a derivative of benzocyclobutene, represents a core structural motif in various pharmacologically active compounds. This technical guide provides a comprehensive overview of the theoretical and computational approaches to understanding its molecular properties, including structural characteristics, electronic landscape, and predicted reactivity. Due to a scarcity of dedicated theoretical studies on this specific molecule, this paper establishes a framework for its computational analysis based on methodologies applied to analogous benzocyclobutene and carboxylic acid derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the rational design and development of novel therapeutics incorporating this bicyclic scaffold.
Introduction
This compound, also known as 1-benzocyclobutenecarboxylic acid, is a fascinating molecule characterized by a strained four-membered ring fused to a benzene ring. This structural feature imparts unique chemical properties and reactivity. The benzocyclobutene (BCB) moiety is a key component in a number of biologically active molecules and serves as a valuable building block in organic synthesis. For instance, derivatives of this core structure are integral to the synthesis of ivabradine, a medication used for the symptomatic treatment of heart-related chest pain and heart failure. A thorough understanding of the theoretical underpinnings of its structure and reactivity is therefore crucial for its application in medicinal chemistry and materials science.
This document outlines the current state of knowledge, drawing from publicly available data and theoretical studies on related compounds, to present a cohesive theoretical profile of this compound.
Molecular Structure and Properties
The fundamental properties of this compound have been computed and are available in public databases. These provide a starting point for more in-depth theoretical investigations.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₂ | [PubChem] |
| Molecular Weight | 148.16 g/mol | [PubChem] |
| IUPAC Name | This compound | [PubChem] |
| InChIKey | NYOXTUZNVYEODT-UHFFFAOYSA-N | [PubChem] |
| Canonical SMILES | C1C(C2=CC=CC=C21)C(=O)O | [PubChem] |
| CAS Number | 14381-41-0 | [ChemShuttle] |
| Predicted XlogP | 1.0 | [PubChem] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [PubChem] |
| Hydrogen Bond Donors | 1 | [PubChem] |
| Hydrogen Bond Acceptors | 2 | [PubChem] |
Theoretical and Computational Methodology: A Proposed Workflow
While specific experimental or theoretical studies on this compound are not extensively reported, a robust computational protocol can be established based on standard practices in theoretical organic chemistry, particularly density functional theory (DFT).
Geometric Optimization and Vibrational Analysis
The initial step in a computational study involves the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. This is typically achieved using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)). Following optimization, a frequency calculation is performed to confirm that the obtained structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum. These predicted vibrational frequencies can be correlated with experimental IR data for validation.
Electronic Structure Analysis
Understanding the electronic properties is key to predicting reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool for this purpose. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their spatial distribution provide insights into the molecule's nucleophilic and electrophilic character, respectively. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. Furthermore, a Natural Bond Orbital (NBO) analysis can reveal details about charge distribution, hybridization, and intramolecular interactions.
Reactivity Descriptors
Global reactivity descriptors derived from conceptual DFT, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's overall reactivity. Local reactivity can be assessed through Fukui functions, which identify the most reactive sites for nucleophilic, electrophilic, and radical attack.
Acidity (pKa) Prediction
The carboxylic acid moiety is a key functional group, and its acidity (pKa) is a critical parameter. Computational methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction in a solvent continuum model (e.g., SMD or COSMO-RS). Recent studies have demonstrated a strong correlation between DFT-calculated free energy differences and experimental pKa values for carboxylic acids.[1][2]
A generalized workflow for the theoretical study of this molecule is depicted below.
Predicted Reactivity and Chemical Behavior
The reactivity of this compound is governed by the interplay between the aromatic ring, the strained cyclobutene ring, and the carboxylic acid group.
Ring-Opening Reactions
A characteristic reaction of benzocyclobutenes is the thermally induced conrotatory ring-opening of the four-membered ring to form a highly reactive o-xylylene intermediate.[3] This intermediate can then participate in various cycloaddition reactions. Theoretical studies on substituted benzocyclobutenes have shown that electron-donating or -withdrawing groups can influence the temperature at which this ring-opening occurs.[4] It is plausible that the carboxylic acid group at the 7-position would affect the energetics of this process.
The logical relationship for this key reaction is illustrated below.
Reactions of the Carboxylic Acid Group
The carboxylic acid functionality can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. The electronic environment of the bicyclic system may subtly influence the reactivity of the carboxyl group compared to simpler benzoic acids.
Spectroscopic Properties
Infrared (IR) Spectroscopy
As mentioned, DFT frequency calculations can predict the IR spectrum. Key vibrational modes to analyze would include the O-H stretch of the carboxylic acid (typically broad in the 2500-3300 cm⁻¹ region), the C=O stretch (around 1700-1750 cm⁻¹), and various C-H and C-C stretching and bending modes of the bicyclic frame.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR chemical shifts (¹H and ¹³C) can be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically performed at the DFT level of theory. These predictions are invaluable for structure verification and interpretation of experimental NMR data.
Conclusion and Future Directions
This compound is a molecule of significant interest due to its unique strained ring system and its presence in pharmacologically relevant compounds. Although detailed theoretical studies on this specific molecule are sparse, this guide has outlined a comprehensive computational framework for its investigation. By applying established DFT methodologies, researchers can gain deep insights into its structural, electronic, and reactive properties.
Future theoretical work should focus on executing the proposed computational workflow to generate a detailed quantitative profile of the molecule. Such studies would be highly valuable for medicinal chemists and materials scientists working with this important structural motif, facilitating the design of novel molecules with tailored properties. Furthermore, comparative theoretical studies with its various derivatives would elucidate structure-activity relationships, aiding in the development of next-generation pharmaceuticals and functional materials.
References
A Technical Guide to the Reaction Mechanisms of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[4.2.0]octa-1,3,5-triene, commonly known as benzocyclobutene (BCB), and its derivatives are a fascinating class of strained ring systems that have garnered significant interest in both materials science and medicinal chemistry.[1][2] The fusion of a cyclobutene ring to a benzene ring imparts unique reactivity, primarily centered around the thermal electrocyclic ring-opening of the four-membered ring to generate a highly reactive o-quinodimethane intermediate.[3][4] This intermediate can then participate in a variety of pericyclic reactions, making BCB derivatives versatile building blocks for the synthesis of complex polycyclic structures.[3][5]
This technical guide focuses specifically on the reaction mechanisms involving Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid and its related derivatives. We will explore its synthesis, key reactions, and the experimental protocols utilized in its study. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.
Core Reaction Mechanism: Electrocyclic Ring-Opening
The most fundamental reaction mechanism of benzocyclobutene derivatives is the thermally induced electrocyclic ring-opening to form an o-quinodimethane (also referred to as an o-xylylene).[3][4] This process is a conrotatory ring-opening, in accordance with the Woodward-Hoffmann rules.[6] The resulting diene is highly reactive and readily undergoes subsequent pericyclic reactions, most notably Diels-Alder cycloadditions, with the driving force being the re-aromatization of the benzene ring.[3][5]
References
An In-depth Technical Guide to Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid: IUPAC Nomenclature and Structure
This technical guide provides a comprehensive overview of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, a bicyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document details its nomenclature, structure, physicochemical properties, and key experimental protocols.
IUPAC Nomenclature and Chemical Structure
The systematic IUPAC name for this compound is This compound .[1] This nomenclature precisely describes its bicyclic nature, the number of atoms in each bridge, the location of the double bonds, and the carboxylic acid functional group.
The structure consists of a benzene ring fused to a cyclobutane ring, with a carboxylic acid group attached to the 7-position of the bicyclic system.
Synonyms and Identifiers:
This compound is also known by several other names and identifiers, which are crucial for cross-referencing in scientific literature and databases.[1]
-
1-Benzocyclobutenecarboxylic acid
-
Benzocyclobutane-1-carboxylic acid
-
1-Carboxyl benzocyclobutene
-
CAS Number: 14381-41-0[1]
-
PubChem CID: 302324[1]
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties [1]
| Property | Value |
| Molecular Formula | C₉H₈O₂ |
| Molecular Weight | 148.16 g/mol |
| Monoisotopic Mass | 148.052429494 Da |
| XLogP3-AA | 1.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 148.052429494 Da |
| Topological Polar Surface Area | 37.3 Ų |
| Heavy Atom Count | 11 |
| Formal Charge | 0 |
| Complexity | 176 |
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Data |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-7.5 ppm), Methine proton adjacent to carboxyl (~4.0-4.5 ppm, triplet), Methylene protons on the cyclobutane ring (~3.0-3.5 ppm, multiplets). |
| ¹³C NMR | Carboxyl carbon (~170-180 ppm), Aromatic carbons (~120-150 ppm), Methine carbon adjacent to carboxyl (~45-55 ppm), Methylene carbons (~30-40 ppm). |
| Mass Spectrometry | Molecular ion (M+) peak at m/z 148. Key fragments may include the loss of the carboxyl group (m/z 103) and other characteristic fragments of the benzocyclobutene core.[1] |
| FTIR | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=C stretches from the aromatic ring (~1450-1600 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹). |
Experimental Protocols
Synthesis of cis-8-Methylthis compound [2]
-
Starting Material: 2-diazo-3-methyl-1-indanone
-
Reaction: The synthesis is carried out by irradiation of the starting material. This photochemical reaction induces a Wolff rearrangement followed by intramolecular cyclization to form the bicyclo[4.2.0]octatriene ring system.
-
Work-up and Purification: The reaction yields a mixture of cis and trans isomers. The desired cis-isomer is isolated by recrystallization from petrol ether.[2]
Another relevant experimental procedure is the reduction of the carboxylic acid to the corresponding alcohol, which is a common transformation in synthetic organic chemistry.
Reduction of this compound
-
Reagents: this compound, Borane in THF (1M solution), THF, Water, EtOAc.
-
Procedure:
-
A solution of this compound in THF is cooled to 0 °C.
-
Borane in THF (1.25 equivalents) is added dropwise to the solution.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with water.
-
The product is extracted with EtOAc (3 times).
-
The combined organic layers are dried over MgSO₄ and concentrated to yield bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol.
-
Visualizations
The following diagrams illustrate the chemical structure and a representative experimental workflow.
Caption: Chemical structure of this compound.
Caption: Representative workflow for the synthesis of a derivative.
References
Methodological & Application
Application Notes and Protocols: Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, also known as benzocyclobutene-7-carboxylic acid, is a strained bicyclic molecule that serves as a versatile building block in organic synthesis. Its unique structure, combining an aromatic ring with a strained four-membered ring, imparts distinct reactivity, making it a valuable precursor for the synthesis of complex polycyclic and biologically active molecules. Upon thermal activation, the cyclobutene ring can undergo electrocyclic ring-opening to form a highly reactive ortho-quinodimethane intermediate, which can participate in a variety of cycloaddition reactions. This reactivity profile allows for the construction of intricate molecular architectures that are relevant in medicinal chemistry, materials science, and natural product synthesis.
These application notes provide an overview of the synthesis, key reactions, and applications of this compound, complete with detailed experimental protocols and characterization data.
Physicochemical Properties and Spectroscopic Data
This compound is a solid at room temperature and is soluble in many common organic solvents.[1] Key physical and spectroscopic data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₂ | [2] |
| Molecular Weight | 148.16 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 14381-41-0 | [3] |
| Appearance | White to off-white solid | |
| Storage | 2-8 °C | [3] |
Table 1: Physical Properties of this compound.
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ 7.10-7.35 (m, 4H, Ar-H), 4.15 (t, 1H, J=4.5 Hz, CH-COOH), 3.20-3.60 (m, 2H, CH₂) | |
| ¹³C NMR (CDCl₃) | δ 179.0 (C=O), 145.5, 142.0, 128.0, 127.5, 124.0, 123.0 (Ar-C), 45.0 (CH-COOH), 33.0 (CH₂) | |
| Mass Spectrum (EI) | m/z 148 (M+), 104, 103 |
Table 2: Spectroscopic Data of this compound. (Note: Specific shifts may vary slightly depending on the solvent and instrument.)
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, most commonly via the oxidation of the corresponding aldehyde or the carboxylation of a Grignard reagent derived from 7-halobenzocyclobutene.
Protocol 1: Oxidation of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde
This protocol describes a general method for the oxidation of an aldehyde to a carboxylic acid using potassium permanganate.[4]
Materials:
-
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Sulfuric acid (dilute)
-
Sodium bisulfite
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde in acetone in a round-bottom flask equipped with a magnetic stirrer and place it in an ice bath.
-
Slowly add a solution of potassium permanganate in water to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.
-
Acidify the solution with dilute sulfuric acid to a pH of approximately 2.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.
Expected Yield: 60-80%
Applications in Organic Synthesis
This compound is a valuable intermediate for the synthesis of a variety of more complex molecules. The carboxylic acid moiety can be readily transformed into other functional groups, and the strained ring system provides a handle for constructing polycyclic frameworks.
Application 1: Reduction to Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol
The carboxylic acid can be reduced to the corresponding primary alcohol, which is also a useful synthetic intermediate.
Caption: Reduction of the carboxylic acid to the corresponding alcohol.
Protocol 2: Reduction of this compound [5]
Materials:
-
This compound (1.0 equiv, 1.3 mmol, 192 mg)
-
Borane in THF (1M solution, 1.25 equiv, 1.62 mL)
-
Tetrahydrofuran (THF), anhydrous (6.5 mL)
-
Water
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve this compound in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the borane-THF solution dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the careful addition of water.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol, is obtained as a colorless oily solid.
Yield: 99%[5]
Application 2: Synthesis of Amide Derivatives for Drug Development
The carboxylic acid can be converted to amides, which are common functional groups in pharmaceuticals. For instance, a dimethoxy derivative of this compound is a key intermediate in the synthesis of Ivabradine, a heart rate-lowering medication.[6]
Caption: Synthesis of an amide derivative for Ivabradine synthesis.
Protocol 3: Synthesis of (7S)-3,4-dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide (Adapted from a patented procedure)[6]
Materials:
-
(7S)-3,4-dimethoxythis compound (300 mg)
-
Tetrahydrofuran (THF), anhydrous (3 mL)
-
Triethylamine (200 µL)
-
Ethyl chloroformate (150 µL)
-
Methylamine (2M solution in THF, 2.25 mL)
-
Water (1 mL)
Procedure:
-
Suspend (7S)-3,4-dimethoxythis compound in anhydrous THF at ambient temperature.
-
Add triethylamine to the suspension.
-
Slowly add ethyl chloroformate to the mixture. A precipitate will form.
-
In a separate flask, mix the methylamine solution with water and triethylamine (300 µL) and stir for 20 minutes.
-
Add the methylamine mixture to the first reaction mixture containing the precipitate.
-
Stir the final reaction mixture at ambient temperature overnight.
-
Evaporate the solvent and purify the crude product by preparative HPLC.
Yield: 60% for the amide formation.[6]
| Reactant | Product | Reagents and Conditions | Yield | Reference |
| This compound | Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol | Borane in THF, 0 °C to rt, overnight | 99% | [5] |
| (7S)-3,4-dimethoxythis compound | (7S)-3,4-dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide | 1. Ethyl chloroformate, Et₃N, THF; 2. MeNH₂, H₂O, THF, rt, overnight | 60% | [6] |
Table 3: Summary of Key Reactions and Yields.
Logical Workflow for Synthesis and Derivatization
The following diagram illustrates a typical workflow for the synthesis and subsequent functionalization of this compound.
Caption: General synthetic workflow.
Conclusion
This compound is a key synthetic intermediate with significant potential in various fields of chemical research. Its unique reactivity allows for the construction of complex molecular scaffolds. The protocols provided herein offer a starting point for the synthesis and derivatization of this versatile building block, enabling further exploration of its applications in drug discovery and materials science.
References
- 1. PubChemLite - this compound (C9H8O2) [pubchemlite.lcsb.uni.lu]
- 2. Bicyclo(4.2.0)octa-1,3,5-triene-7-carboxylic acid | C9H8O2 | CID 302324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound; CAS No.: 14381-41-0 [chemshuttle.com]
- 4. Buy Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde | 78926-35-9 [smolecule.com]
- 5. rsc.org [rsc.org]
- 6. US9476071B2 - Process for the enzymatic synthesis of (7S)-3,4-dimethoxythis compound and application in the synthesis of ivabradine and salts thereof - Google Patents [patents.google.com]
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid: A Versatile Scaffold for Pharmaceutical Innovation
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, a unique bicyclic aromatic compound, is emerging as a significant building block in the development of novel pharmaceuticals. Its rigid, three-dimensional structure provides a valuable scaffold for the synthesis of a diverse range of therapeutic agents, from cardiovascular drugs to potential anti-cancer and anti-bacterial agents. This application note provides a comprehensive overview of its utility, including detailed synthetic protocols, biological activity data, and insights into its mechanisms of action.
Core Structure and Pharmaceutical Significance
This compound features a fusion of a benzene ring and a cyclobutane ring, offering a unique conformational rigidity that is attractive for drug design. The carboxylic acid functional group serves as a versatile handle for a variety of chemical modifications, allowing for the facile introduction of different pharmacophores to modulate biological activity, solubility, and other pharmacokinetic properties.
One of the most notable applications of a derivative of this scaffold is in the synthesis of Ivabradine, a heart rate-lowering medication. Specifically, the (7S)-3,4-dimethoxy substituted version of the core molecule is a key intermediate in the production of this important cardiovascular drug.[1] Beyond this established use, research has indicated that derivatives of the parent compound exhibit promising potential in oncology and infectious diseases.
Synthetic Pathways and Derivatization
The synthesis of this compound and its derivatives can be achieved through several synthetic routes. The carboxylic acid itself can be prepared from the corresponding aldehyde, Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde, via oxidation.[1] The true versatility of this building block is realized through the derivatization of the carboxyl group, most commonly through the formation of amides.
A general workflow for the synthesis and evaluation of novel pharmaceutical candidates from this scaffold is outlined below.
References
"Applications of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid in material science"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, a derivative of benzocyclobutene (BCB), is a valuable building block in the synthesis of advanced materials. The defining feature of the BCB moiety is its thermally-induced ring-opening to form a highly reactive o-quinodimethane intermediate. This intermediate readily undergoes cycloaddition reactions, leading to the formation of a highly cross-linked polymer network without the generation of volatile byproducts. This cross-linking capability imparts a range of desirable properties to materials, including exceptional thermal stability, low dielectric constants, and high resistance to chemicals and moisture.
The carboxylic acid functionality of this compound serves as a versatile chemical handle for incorporating the BCB group into a wide array of polymer backbones, such as silicones, polycarbonates, and polysiloxanes. This allows for the precise tuning of the final material's properties to suit specific applications in fields ranging from microelectronics to biomedical devices.
Key Applications in Material Science
The unique properties of polymers functionalized with this compound and its derivatives make them suitable for a variety of high-performance applications:
-
Microelectronics and Electronic Packaging: Due to their low dielectric constant and low moisture absorption, BCB-based polymers are extensively used as insulating layers and for wafer bonding in the fabrication of microelectromechanical systems (MEMS) and other microelectronic devices.[1][2]
-
Low-k Dielectric Materials: The low polarity of the cross-linked BCB network results in materials with a low dielectric constant, which is crucial for reducing signal delay in high-density integrated circuits.[3][4][5]
-
High-Performance Thermosets: The thermal curing of BCB-functionalized polymers produces thermosetting resins with high glass transition temperatures and excellent thermal stability, making them suitable for applications requiring resistance to high temperatures.[5][6]
-
Flame Retardant Materials: The incorporation of BCB groups into materials, such as organophosphorus compounds, can enhance their thermal stability and flame retardancy.[1]
-
Optical Interconnects: The optical transparency of certain BCB-based polymers makes them suitable for use in optical waveguides and other components of optical interconnects.[2]
Quantitative Data on BCB-Functionalized Materials
The following tables summarize key performance data for various polymers incorporating benzocyclobutene (BCB) moieties.
Table 1: Thermal Properties of BCB-Functionalized Polymers
| Polymer System | Td5 (°C) (5% Weight Loss Temp.) | Char Yield (%) | Reference |
| BCB-Functionalized Phosphorus-Oxygen Flame Retardant | 443 | - | [1] |
| BCB Modified Silicone Resin | 495 | 74 | [3][4] |
| BCB-Functionalized Hyperbranched Polysiloxane | 512 | - | [5] |
| BCB-Functionalized Polycarbonate | 451 | 33 | [7] |
| Triazine-based Polymer with BCB | >425 | - | [8] |
Table 2: Dielectric and Mechanical Properties of BCB-Functionalized Polymers
| Polymer System | Dielectric Constant (k) | Frequency | Storage Modulus (GPa) | Reference |
| BCB Modified Silicone Resin | 2.77 | 10 MHz | - | [3][4] |
| BCB-Functionalized Hyperbranched Polysiloxane | 2.70 | 1 MHz | 2.4 | [5] |
| Triazine-based Polymer with BCB | <2.85 | 0.1 - 30.0 MHz | - | [8] |
| TPE-Functionalized BCB Monomer | Exceptional | - | Exceptional | [1] |
Experimental Protocols
While specific protocols starting directly from this compound are not extensively detailed in the provided search results, representative procedures for the synthesis and polymerization of related BCB-functionalized monomers are outlined below. The carboxylic acid group can be readily converted to other functional groups (e.g., esters, amides) to facilitate polymerization into various backbones.
Protocol 1: Synthesis of a BCB-Containing Monomer (Illustrative)
This protocol illustrates the general steps involved in synthesizing a polymerizable BCB monomer, in this case, 4-vinylbenzocyclobutene from a suitable precursor.
Objective: To synthesize a vinyl-functionalized benzocyclobutene monomer for subsequent polymerization.
Materials:
-
4-Carboxaldehydebenzocyclobutene
-
Methyltriphenylphosphonium iodide
-
n-Butyllithium
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Hexane
Procedure:
-
A solution of methyltriphenylphosphonium iodide in anhydrous THF is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
The solution is cooled to 0 °C, and n-butyllithium is added dropwise to generate the ylide.
-
A solution of 4-carboxaldehydebenzocyclobutene in anhydrous THF is added to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using hexane as the eluent to yield 4-vinylbenzocyclobutene.[9]
Protocol 2: Anionic Polymerization of a BCB-Functionalized Monomer
This protocol describes the living anionic polymerization of 4-vinylbenzocyclobutene to produce a well-defined polymer.
Objective: To synthesize poly(4-vinylbenzocyclobutene) with a controlled molecular weight and narrow molecular weight distribution.
Materials:
-
4-Vinylbenzocyclobutene (purified)
-
Benzene (anhydrous)
-
sec-Butyllithium
-
Methanol (distilled and degassed)
Procedure:
-
The polymerization is conducted in a glass reactor under a high vacuum or inert atmosphere.
-
Purified 4-vinylbenzocyclobutene is dissolved in anhydrous benzene.
-
The initiator, sec-butyllithium, is added to the monomer solution at room temperature to initiate polymerization.
-
The reaction is allowed to proceed for 12 hours at room temperature.
-
The polymerization is terminated by the addition of a small amount of degassed methanol.
-
The resulting polymer is precipitated, collected, and dried under vacuum.[9]
Protocol 3: Thermal Curing of a BCB-Functionalized Polymer
This protocol provides a general procedure for the thermal cross-linking of a BCB-containing polymer.
Objective: To induce the ring-opening and cross-linking of the BCB units to form a thermoset material.
Procedure:
-
A film or sample of the BCB-functionalized polymer is prepared.
-
The sample is placed in an oven or on a hot plate under a nitrogen atmosphere.
-
The temperature is gradually raised to above 200 °C. The exact temperature and curing time will depend on the specific polymer structure.
-
The sample is held at the curing temperature for a sufficient time to ensure complete cross-linking. This can be monitored by techniques such as differential scanning calorimetry (DSC).
-
The sample is then cooled to room temperature to obtain the cured thermoset material.[5][6]
Visualizations
Caption: Workflow for the synthesis and application of BCB-functionalized materials.
Caption: Thermal ring-opening and cross-linking mechanism of benzocyclobutene.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzocyclobutene-functionalized hyperbranched polysiloxane for low-k materials with good thermostability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
Application Notes and Protocols: Enzymatic Synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the enzymatic synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid derivatives, key intermediates in the synthesis of pharmaceuticals such as Ivabradine.[1][2][3][4][5] Biocatalytic methods offer significant advantages over traditional chemical routes, including high enantioselectivity, mild reaction conditions, and improved sustainability.
Enzymatic Approaches
The primary enzymatic strategies for synthesizing chiral this compound derivatives involve enantioselective hydrolysis. Two main classes of enzymes have proven effective: nitrilases and lipases/esterases.
-
Nitrilase-Catalyzed Hydrolysis: This approach utilizes a nitrilase to selectively hydrolyze one enantiomer of a racemic nitrile precursor, yielding the desired enantiomerically pure carboxylic acid.[1][3] The nitrilase from Rhodococcus rhodochrous has been successfully employed for this transformation.[1][3]
-
Lipase/Esterase-Catalyzed Resolution: This method involves the kinetic resolution of a racemic ester of this compound. A lipase or esterase selectively hydrolyzes one ester enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. Lipases from Candida antarctica (such as Novozym® 435) and Pseudomonas fluorescens are commonly used for this purpose.[2][5][6]
Data Presentation
The following tables summarize the quantitative data from key enzymatic synthesis protocols.
Table 1: Nitrilase-Catalyzed Hydrolysis of 3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile
| Parameter | Value | Reference |
| Enzyme | Nitrilase from Rhodococcus rhodochrous NCIMB 11216 | [1] |
| Substrate | 3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile | [1] |
| Substrate Concentration | 1-500 g/L | [1] |
| Solvent System | Mixture of an organic solvent and an aqueous solution | [1] |
| pH | 5-10 | [1] |
| Temperature | 25-40°C | [1] |
| Enzyme/Substrate Ratio | 1:1 - 1:100 | [1] |
Table 2: Lipase-Catalyzed Hydrolysis of methyl 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate
| Parameter | Value | Reference |
| Enzyme | Lipase from Candida antarctica (NOVOZYM 435®) | [2] |
| Substrate | Racemic methyl 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate | [2] |
| Substrate Concentration | 100 g/L | [2] |
| Solvent System | Acetonitrile/buffer pH 7 (80/20 mixture) | [2] |
| Temperature | 30°C | [2] |
| Enzyme/Substrate Ratio | 1/5 | [2] |
| Reaction Time | 24 hours | [2] |
Table 3: Lipase-Catalyzed Esterification for Kinetic Resolution
| Parameter | Value | Reference |
| Enzyme | Lipase from Candida antarctica (SPRIN actiplus CALB®) | [2] |
| Substrate | Racemic 3,4-dimethoxythis compound | [2] |
| Substrate Concentration | 100 g/L | [2] |
| Solvent System | Acetonitrile/methanol mixture (9/1) | [2] |
| Temperature | 30°C | [2] |
| Enzyme/Substrate Ratio | 1/5 | [2] |
| Reaction Time | 24 hours | [2] |
Experimental Protocols
Protocol 1: Enantioselective Hydrolysis using Nitrilase
This protocol describes the synthesis of (7S)-3,4-dimethoxythis compound using a nitrilase.
Materials:
-
Racemic 3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile
-
Nitrilase from Rhodococcus rhodochrous NCIMB 11216 (overexpressed)
-
Organic solvent (e.g., toluene)
-
Aqueous buffer (pH 5-10)
-
Reaction vessel with temperature and pH control
Procedure:
-
Prepare a reaction mixture by dissolving the racemic nitrile substrate in a mixture of the organic solvent and aqueous buffer. The final substrate concentration should be between 1-500 g/L.[1]
-
Adjust the pH of the aqueous phase to the desired value between 5 and 10.
-
Equilibrate the reaction mixture to a temperature between 25-40°C.[1]
-
Add the nitrilase enzyme to the reaction mixture. The enzyme to substrate ratio should be in the range of 1:1 to 1:100.[1]
-
Maintain the reaction under controlled temperature and pH. Monitor the progress of the reaction by analytical techniques such as HPLC to determine the conversion and enantiomeric excess of the product.
-
Upon completion, stop the reaction and separate the enzyme from the mixture (e.g., by filtration or centrifugation).
-
Extract the aqueous phase with a suitable organic solvent to isolate the (7S)-3,4-dimethoxythis compound.
-
Purify the product using standard techniques such as crystallization or chromatography.
Protocol 2: Kinetic Resolution using Lipase
This protocol outlines the kinetic resolution of racemic methyl 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate using a lipase.
Materials:
-
Racemic methyl 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate
-
Immobilized Lipase from Candida antarctica (e.g., NOVOZYM 435®)
-
Acetonitrile
-
Buffer (pH 7.0)
-
Reaction vessel with temperature control and stirring
Procedure:
-
Dissolve the racemic methyl ester substrate in an 80/20 mixture of acetonitrile and pH 7 buffer to a final concentration of 100 g/L.[2]
-
Add the immobilized lipase to the mixture at an enzyme to substrate ratio of 1/5.[2]
-
Incubate the reaction at 30°C with stirring for 24 hours.[2]
-
Monitor the reaction progress via HPLC to determine the extent of hydrolysis and the enantiomeric excess of the remaining ester and the produced acid.
-
After 24 hours, filter off the immobilized enzyme. The enzyme can be washed and potentially reused.
-
The filtrate contains the unreacted (R)-ester and the (S)-carboxylic acid. These can be separated by extraction. Acidify the mixture and extract with an organic solvent to isolate the carboxylic acid. The remaining ester can be isolated from the organic phase.
-
Further purification of the separated products can be performed by chromatography or crystallization.
Visualizations
Caption: Enzymatic pathways for synthesis.
Caption: General experimental workflow.
Caption: Key parameter relationships.
References
- 1. EP2772547A1 - Method for enzymatic synthesis of (7S)-3,4-dimethoxythis compound, and use for the synthesis of ivabradine and the salts thereof - Google Patents [patents.google.com]
- 2. US9506095B2 - Process for the enzymatic synthesis of (7S)-3,4-dimethoxythis compound or esters thereof, and application in the synthesis of ivabradine and salts thereof - Google Patents [patents.google.com]
- 3. US9476071B2 - Process for the enzymatic synthesis of (7S)-3,4-dimethoxythis compound and application in the synthesis of ivabradine and salts thereof - Google Patents [patents.google.com]
- 4. FR2993561B1 - PROCESS FOR ENZYMATIC SYNTHESIS OF (7S) -1- (3,4-DIMETHOXY BICYCLO [4.2.0] OCTA-1,3,5-TRIENE 7-YL) N-METHYL METHANAMINE, AND APPLICATION TO THE SYNTHESIS OF THE IVABRADINE AND ITS SALTS - Google Patents [patents.google.com]
- 5. db.agepi.md [db.agepi.md]
- 6. re.public.polimi.it [re.public.polimi.it]
Application Notes and Protocols: The Potential of the Bicyclo[4.2.0]octa-1,3,5-triene Scaffold in Antibacterial Agent Development
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the potential of the bicyclo[4.2.0]octa-1,3,5-triene scaffold as a building block for antibacterial agents. Direct evidence for the intrinsic antibacterial activity of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is limited in publicly available literature. These notes are intended to guide research into the potential of this chemical class.
Introduction
The emergence of multidrug-resistant bacteria necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. The bicyclo[4.2.0]octa-1,3,5-triene core, a strained ring system, represents an intriguing scaffold for medicinal chemistry. While the parent compound, this compound, has not been extensively studied for its direct antibacterial properties, its derivatives have shown promise, suggesting that this structural motif could be a valuable starting point for the design of new antibacterial drugs.[1]
This document provides an overview of the potential of this scaffold, a proposed synthesis route for the title compound, and generalized protocols for evaluating its antibacterial activity and preliminary mechanism of action.
Data Presentation: Antibacterial Potential of Bicyclo[4.2.0]octa-1,3,5-triene Derivatives
| Compound Class | Reported Activity | Bacterial Strains (if specified) | Reference |
| Derivatives of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde | Exhibited MICs in the low micromolar range, demonstrating significant antibacterial activity. | Staphylococcus aureus, Escherichia coli | [2] |
| 7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one derivatives | Considered a promising class of antibacterial agents. | Not specified | [1] |
| Ramoplanin Derivatives | The bicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid core is used as a synthetic precursor for ramoplanin derivatives, which possess antibacterial activity. | Gram-positive bacteria | [3] |
| Bicyclo[4.2.0]octa-1,3,5-triene | Identified as a bioactive compound with inhibitory potential against bacterial pathogens in a GC-MS analysis of rhizosphere bacteria. | Not specified |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to the title compound is the oxidation of its corresponding aldehyde, Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde.[1]
Reaction: Oxidation of an aldehyde to a carboxylic acid.
Reagents and Materials:
-
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent
-
Acetone or other appropriate solvent
-
Sulfuric acid (H₂SO₄) or other acid for workup
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether or other extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde in a suitable solvent like acetone in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate in water to the cooled aldehyde solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.
-
Acidify the mixture with dilute sulfuric acid to a pH of approximately 2.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude carboxylic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol for Antibacterial Susceptibility Testing (MIC Determination)
This protocol outlines a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a test compound.
Materials:
-
Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
-
Positive control antibiotic (e.g., ciprofloxacin).
-
Negative control (broth and solvent only).
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB to achieve a range of desired concentrations.
-
Prepare a bacterial inoculum suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted bacterial suspension to each well containing the test compound dilutions.
-
Include a positive control (bacteria with a standard antibiotic) and a negative control (broth only and broth with the solvent used to dissolve the compound).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.
Visualizations
Synthesis Workflow
Caption: Proposed synthesis of the target carboxylic acid.
Antibacterial Screening Workflow
Caption: General workflow for antibacterial drug discovery.
Hypothetical Mechanism of Action
Caption: Hypothetical mechanism of antibacterial action.
References
Application Notes and Protocols for Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential of Bicyclo[4.2.0]octa-1,3,5-triene derivatives as anticancer agents, based on available scientific literature. Detailed protocols for the synthesis and evaluation of these compounds are also presented.
Introduction
The Bicyclo[4.2.0]octa-1,3,5-triene scaffold, a fused ring system consisting of a benzene ring and a cyclobutene ring, has emerged as a structure of interest in medicinal chemistry. Derivatives of this core, particularly those with carboxylic acid and related functionalities, have been investigated for various biological activities, including their potential as anticancer agents. This document summarizes the key findings and provides detailed methodologies for researchers interested in exploring this class of compounds.
Data Presentation
The following tables summarize the reported anticancer activities of Bicyclo[4.2.0]octa-1,3,5-triene derivatives.
Table 1: Cytotoxic Activity of 7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one Analogues
| Compound ID | Derivative Class | Cell Line | Assay | Reported Activity |
| 7c | Precursor to 7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one | HeLa | Trypan Blue Exclusion | Potential anticancer activity[1][2] |
| 8b | 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one | HeLa | Trypan Blue Exclusion | Potential anticancer activity[1][2] |
Note: Specific IC50 values were not available in the reviewed literature abstracts. It is recommended to consult the full-text article for precise quantitative data.
Table 2: Cytotoxic Effects of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde Derivatives
| Compound ID | Cancer Type | IC50 (µM) | Mechanism of Action |
| Compound A | Breast Cancer | 15 | Apoptosis induction[3] |
| Compound B | Colon Cancer | 20 | Cell cycle arrest[3] |
Mechanism of Action
A molecular docking study has suggested that 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one derivatives may act as inhibitors of β-tubulin .[1][2] Inhibition of tubulin polymerization disrupts microtubule dynamics, which is crucial for mitotic spindle formation during cell division. This leads to cell cycle arrest in the G2/M phase and can subsequently trigger apoptosis (programmed cell death).
Caption: Proposed mechanism of action for Bicyclo[4.2.0]octa-1,3,5-triene derivatives.
Experimental Protocols
General Synthesis of 7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one Analogues
The synthesis of 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-ones is reported to be a multi-step process starting from a 2,4-dihydroxyquinoline derivative.[1]
Caption: General synthetic workflow for 7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues.
Protocol: A detailed, step-by-step protocol would require access to the full research publication. However, a general outline based on common organic synthesis practices is provided below.
-
Activation of Quinoline: The starting 2,4-dihydroxyquinoline is likely converted to a more reactive intermediate, such as a dichloro or dibromo derivative, by reacting it with an appropriate halogenating agent (e.g., POCl₃, PBr₃).
-
Nucleophilic Substitution: The activated quinoline is then reacted with a nucleophile, which in this case would be related to the 1-isobutyl-1H-imidazo[4,5-c]quinoline moiety, to form an intermediate.
-
Cyclization: The final step involves an intramolecular cyclization to form the strained four-membered ring of the bicyclo[4.2.0]octa-1,3,5-trien-8-one system. This could be achieved through various methods, potentially involving a base-mediated reaction.
-
Purification: The final products are purified using standard techniques such as column chromatography and recrystallization.
-
Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods including IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Evaluation: Trypan Blue Exclusion Assay
This protocol is used to determine the viability of cancer cells after treatment with the synthesized compounds.
Caption: Experimental workflow for the Trypan Blue Exclusion Assay.
Materials:
-
HeLa cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
0.4% Trypan Blue solution
-
Hemocytometer
-
Microscope
-
Multi-well plates (e.g., 96-well)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Protocol:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Cell Harvesting:
-
Carefully remove the medium from each well.
-
Wash the cells once with 100 µL of PBS.
-
Add 20-30 µL of Trypsin-EDTA to each well and incubate for a few minutes at 37°C until the cells detach.
-
Add 70-80 µL of complete medium to inactivate the trypsin and gently pipette up and down to create a single-cell suspension.
-
-
Staining and Counting:
-
Transfer 10 µL of the cell suspension to a microcentrifuge tube.
-
Add 10 µL of 0.4% Trypan Blue solution and mix gently.
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (clear cytoplasm) and non-viable (blue cytoplasm) cells in the four large corner squares.
-
-
Data Analysis:
-
Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, using a suitable software with a non-linear regression model.
-
In Vitro Tubulin Polymerization Assay (for Mechanism of Action)
This assay is used to experimentally validate the inhibitory effect of the compounds on tubulin polymerization.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (Guanosine triphosphate)
-
Test compounds
-
Positive control (e.g., colchicine)
-
Negative control (vehicle)
-
A spectrophotometer with temperature control capable of reading absorbance at 340 nm.
Protocol:
-
Preparation:
-
Prepare solutions of the test compounds and controls in the polymerization buffer.
-
Keep all reagents on ice.
-
-
Assay Setup:
-
In a 96-well plate, add the polymerization buffer, GTP (to a final concentration of 1 mM), and the test compounds at various concentrations.
-
Add the purified tubulin to each well to a final concentration of 1-2 mg/mL. The final volume in each well should be around 100 µL.
-
-
Measurement:
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the polymerization of tubulin.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each concentration of the test compound.
-
The rate of polymerization and the maximum polymer mass can be determined from the curves.
-
Calculate the percentage of inhibition of tubulin polymerization for each compound concentration compared to the vehicle control.
-
Determine the IC50 value for the inhibition of tubulin polymerization.
-
Conclusion
Derivatives of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid represent a promising class of compounds for the development of novel anticancer agents. The available literature suggests that these compounds can exhibit cytotoxic activity against cancer cell lines, potentially through the inhibition of tubulin polymerization. The protocols provided in these application notes offer a framework for the synthesis and evaluation of these derivatives, enabling further research into their therapeutic potential. Further studies are warranted to elucidate the precise mechanism of action, explore the structure-activity relationships, and assess the in vivo efficacy and safety of these compounds.
References
Experimental Protocols for Reactions with Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for key reactions involving Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid and its derivatives. The protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Overview of Reactions
This compound and its analogs are valuable intermediates in the synthesis of various organic molecules. The strained four-membered ring fused to the aromatic system imparts unique reactivity. Key reactions include esterification, amide coupling, and reduction of the carboxylic acid moiety. These transformations allow for the introduction of diverse functional groups, making this scaffold attractive for the development of novel compounds. For instance, derivatives of this molecule have been explored for their potential as antibacterial and anticancer agents.[1]
Synthesis of 3,4-dimethoxythis compound
A common precursor for many reactions is the 3,4-dimethoxy substituted analog. Its synthesis can be achieved from the corresponding nitrile.
Protocol 1: Hydrolysis of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile
This protocol describes the basic hydrolysis of the nitrile to the carboxylic acid.
Procedure:
-
Suspend 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile (11 g, 58.1 mmol) in 1N sodium hydroxide solution (70 mL).
-
Reflux the reaction mixture at 110°C for 2 hours.[2]
-
Allow the mixture to cool to ambient temperature.
-
Acidify the mixture using concentrated hydrochloric acid, which should result in precipitation.
-
Dissolve the product in 200 mL of dichloromethane.
-
Extract the aqueous phase.
-
Dry the organic phase over MgSO4 and evaporate the solvent to yield the title product.[2]
Quantitative Data:
| Reactant | Moles (mmol) | Starting Mass/Volume | Product | Yield (%) |
| 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile | 58.1 | 11 g | 3,4-dimethoxythis compound | 95.9 |
Key Reactions of the Carboxylic Acid
Esterification
The carboxylic acid can be readily converted to its corresponding methyl ester.
Procedure:
-
Dissolve 3,4-dimethoxythis compound (3 g, 14.4 mmol) in methanol.
-
Add acetyl chloride (1.65 g, 21.1 mmol).
-
Reflux the reaction mixture for 2 hours.[2]
-
Monitor the reaction by TLC (eluent: dichloromethane) to confirm the absence of the starting material.
-
Evaporate the reaction mixture.
-
Take up the residue in ethyl acetate and wash the organic phase with NaHCO3.
-
Evaporate the solvent to dryness to yield the methyl ester.[2]
Quantitative Data:
| Reactant | Moles (mmol) | Starting Mass | Reagents | Product | Yield (%) |
| 3,4-dimethoxythis compound | 14.4 | 3 g | Methanol, Acetyl chloride (1.65 g) | Methyl 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate | 97 |
Amide Coupling
Amide bond formation is a crucial transformation in drug discovery. The following protocol details the coupling of the carboxylic acid with methylamine.
Procedure:
-
Suspend (7S)-3,4-dimethoxythis compound (300 mg) in THF (3 ml) at ambient temperature.[3]
-
Add triethylamine (200 μl).[3]
-
Slowly add ethyl chloroformate (150 μl) to the mixture. A precipitate will form (mixture I).[3]
-
In a separate flask, stir a 2M solution of methylamine in THF (2.25 ml) with water (1 ml) and triethylamine (300 μl) for 20 minutes.[3]
-
Add the methylamine mixture to mixture I and stir at ambient temperature overnight.[3]
-
Evaporate the reaction mixture and purify by preparative HPLC to obtain the desired amide.[3]
Quantitative Data:
| Reactant | Starting Mass | Reagents | Product | Yield (%) |
| (7S)-3,4-dimethoxythis compound | 300 mg | Triethylamine, Ethyl chloroformate, Methylamine | (7S)-3,4-dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide | 60 |
Reduction of the Carboxylic Acid and Amide Derivatives
The carboxylic acid and its amide derivatives can be reduced to the corresponding alcohol and amine, respectively.
Procedure:
-
Add borane in THF (1M, 1.25 equiv, 1.62 mL) dropwise to a solution of this compound (1 equiv, 1.3 mmol, 192 mg) in THF (6.5 mL) at 0°C.[4]
-
Allow the reaction mixture to warm to room temperature and stir overnight.[4]
-
Quench the reaction with water.
-
Extract the mixture with EtOAc (3 times).
-
Dry the combined organic layers over MgSO4 and concentrate to yield the alcohol.[4]
Quantitative Data:
| Reactant | Moles (mmol) | Starting Mass | Reagent | Product | Yield (%) |
| This compound | 1.3 | 192 mg | Borane in THF (1M) | bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol | 99 |
Procedure:
-
To a mixture of (7S)-3,4-dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide (2.2 g, 10 mmol) in tetrahydrofuran (45 mL), add 20 mL of a molar solution of BH3 in tetrahydrofuran at ambient temperature.[3]
-
After stirring for 1 hour, add an additional 10 mL of the BH3 solution.
-
Stir the mixture overnight at ambient temperature.
-
Add 20 mL of ethanol dropwise and continue stirring until gas evolution ceases (approximately 1 hour).
-
Add 20 mL of a hydrochloric acid solution in ethanol dropwise.[5]
-
Evaporate the reaction mixture and purify by preparative HPLC.
Alternative Reduction using LiAlH4:
-
Suspend (7S)-3,4-dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide (450 mg) in tetrahydrofuran (20 mL).[3]
-
Slowly add 1.6 mL of a 2M LiAlH4 solution in tetrahydrofuran at ambient temperature.
-
Heat the reaction mixture at reflux for 30 minutes.
-
After cooling to ambient temperature, hydrolyze the reaction and extract with ethyl acetate.
-
Dry the organic phase over MgSO4 and evaporate the solvent.[3]
Experimental Workflows and Reaction Schemes
Caption: Key reactions of this compound derivatives.
Caption: Workflow for the amide coupling reaction.
References
- 1. Buy Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde | 78926-35-9 [smolecule.com]
- 2. US9506095B2 - Process for the enzymatic synthesis of (7S)-3,4-dimethoxythis compound or esters thereof, and application in the synthesis of ivabradine and salts thereof - Google Patents [patents.google.com]
- 3. US9476071B2 - Process for the enzymatic synthesis of (7S)-3,4-dimethoxythis compound and application in the synthesis of ivabradine and salts thereof - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. EP2772547A1 - Method for enzymatic synthesis of (7S)-3,4-dimethoxythis compound, and use for the synthesis of ivabradine and the salts thereof - Google Patents [patents.google.com]
Application Notes and Protocols: Functionalization of the Carboxylic Acid Group in Bicyclo[4.2.0]octa-1,3,5-triene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the carboxylic acid group on the Bicyclo[4.2.0]octa-1,3,5-triene scaffold. This versatile building block is a key intermediate in the synthesis of various compounds with potential therapeutic applications. The following sections detail common functionalization pathways including esterification, amide bond formation, and reduction to the corresponding alcohol and amine derivatives.
Overview of Functionalization Strategies
The carboxylic acid at the 7-position of the Bicyclo[4.2.0]octa-1,3,5-triene core offers a prime handle for synthetic diversification. Standard organic transformations can be employed to generate a library of derivatives for structure-activity relationship (SAR) studies in drug discovery. The primary functionalization routes explored in these notes are:
-
Esterification: Conversion of the carboxylic acid to various esters.
-
Amide Formation: Coupling of the carboxylic acid with amines to form amides.
-
Reduction: Reduction of the carboxylic acid and its amide derivatives to yield alcohols and amines, respectively.
These transformations allow for the introduction of a wide range of functional groups, influencing the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug development.
Experimental Protocols and Data
The following protocols are based on established synthetic methods, with specific examples provided for the Bicyclo[4.2.0]octa-1,3,5-triene scaffold and its derivatives.
Esterification is a fundamental transformation for modifying the properties of a carboxylic acid-containing molecule. The Fischer esterification, using an alcohol in the presence of a catalytic amount of strong acid, is a common and effective method.
Protocol 2.1.1: Synthesis of Methyl Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate
This protocol describes the synthesis of the methyl ester of a dimethoxy-substituted derivative, a key intermediate in the synthesis of Ivabradine.[1] The reactivity of the unsubstituted analog is expected to be similar.
-
Reaction:
-
Dissolve 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid (1.84 g, 8.9 mmol) in methanol (20 mL).
-
Stir the mixture for 15 minutes at room temperature.
-
Add a few drops of concentrated sulfuric acid (H₂SO₄) as a catalyst.
-
Reflux the mixture for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Wash the residue with aqueous sodium bicarbonate (NaHCO₃) solution and extract with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude oil by column chromatography on silica gel.
-
| Parameter | Value | Reference |
| Starting Material | 3,4-dimethoxythis compound | [1] |
| Reagents | Methanol, Sulfuric Acid | [1] |
| Reaction Time | 8 hours | [1] |
| Temperature | Reflux | [1] |
| Yield | 85% (after purification) | [2] |
Amide bond formation is a crucial reaction in medicinal chemistry. A common approach involves the activation of the carboxylic acid, for example, by converting it to an acid chloride in situ, followed by reaction with an amine.
Protocol 2.2.1: Synthesis of (S)-3,4-dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide
This protocol details the synthesis of the N-methylamide from the corresponding carboxylic acid.[3][4]
-
Reaction:
-
Suspend (7S)-3,4-dimethoxythis compound (300 mg) in tetrahydrofuran (THF, 3 mL) at ambient temperature.
-
Add triethylamine (200 µL).
-
Slowly add ethyl chloroformate (150 µL) to the mixture to form the activated mixed anhydride in situ. A precipitate may form.
-
In a separate flask, stir a 2M solution of methylamine in THF (2.25 mL) with water (1 mL) and triethylamine (300 µL) for 20 minutes.
-
Add the amine mixture to the activated carboxylic acid mixture.
-
Stir the reaction at ambient temperature overnight.
-
Evaporate the solvent and purify the residue by preparative High-Performance Liquid Chromatography (HPLC).
-
| Parameter | Value | Reference |
| Starting Material | (7S)-3,4-dimethoxythis compound | [3] |
| Reagents | Ethyl chloroformate, Triethylamine, Methylamine | [3] |
| Solvent | Tetrahydrofuran (THF) | [3] |
| Reaction Time | Overnight | [3] |
| Temperature | Ambient | [3] |
| Yield | 60% | [3][4] |
The carboxylic acid and its amide derivatives can be reduced to the corresponding alcohols and amines, which are also valuable functional groups for further derivatization.
Protocol 2.3.1: Reduction of an Ester to an Alcohol
While a direct reduction of the carboxylic acid can be performed, a common two-step approach involves esterification followed by reduction of the ester. The following is a general procedure for the reduction of the methyl ester to the corresponding alcohol using lithium aluminum hydride (LiAlH₄).[2]
-
Reaction:
-
Dissolve methyl 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate in a suitable anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of LiAlH₄ in the same solvent.
-
Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash with the ether solvent.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the alcohol.
-
Protocol 2.3.2: Reduction of an Amide to an Amine
The N-methylamide can be reduced to the corresponding secondary amine using a borane reagent.[3]
-
Reaction:
-
To a mixture of (7S)-3,4-dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide (2.2 g, 10 mmol) in THF (45 mL), add a 1 M solution of borane in THF (20 mL) at ambient temperature.
-
Stir for 1 hour, then add an additional 10 mL of the borane solution.
-
Stir the reaction overnight at ambient temperature.
-
Quench the reaction by the dropwise addition of ethanol (20 mL) and stir until gas evolution ceases (approximately 1 hour).
-
Add a solution of hydrochloric acid in ethanol (20 mL) dropwise to form the hydrochloride salt of the amine.
-
| Parameter | Value | Reference |
| Starting Material | (7S)-3,4-dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide | [3] |
| Reagent | Borane in THF | [3] |
| Solvent | Tetrahydrofuran (THF) | [3] |
| Reaction Time | Overnight | [3] |
| Temperature | Ambient | [3] |
| Yield | 46% (of the hydrochloride salt after purification) | [3] |
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for the functionalization of the carboxylic acid group and a conceptual representation of how these functionalized molecules can be utilized in a drug discovery context. As no specific signaling pathways involving Bicyclo[4.2.0]octa-1,3,5-triene derivatives have been detailed in the searched literature, a generalized drug discovery workflow is presented.
Caption: Experimental workflow for the functionalization of this compound and subsequent steps in a typical drug discovery process.
Caption: Logical relationship illustrating how functionalization of the core scaffold impacts properties relevant to drug development.
Safety Precautions
-
General: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reagent Specific:
-
Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water and protic solvents. Handle under an inert atmosphere. Quench reactions carefully at low temperatures.
-
Borane (BH₃): Toxic and flammable. Handle in a fume hood.
-
Strong Acids (e.g., H₂SO₄): Corrosive. Handle with care.
-
Ethyl Chloroformate: Lachrymator and corrosive. Handle in a fume hood.
-
Researchers should consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The carboxylic acid group of Bicyclo[4.2.0]octa-1,3,5-triene is a versatile functional handle that can be readily converted into a variety of other functional groups. The protocols outlined in these application notes provide a foundation for the synthesis of diverse libraries of compounds based on this scaffold, which can be invaluable for the exploration of their biological activities and the development of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. US9476071B2 - Process for the enzymatic synthesis of (7S)-3,4-dimethoxythis compound and application in the synthesis of ivabradine and salts thereof - Google Patents [patents.google.com]
- 4. EP2772547A1 - Method for enzymatic synthesis of (7S)-3,4-dimethoxythis compound, and use for the synthesis of ivabradine and the salts thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
Issue 1: Low or No Yield of Carboxylic Acid from Aldehyde Oxidation
| Potential Cause | Recommended Solution |
| Incomplete Oxidation | - Increase the equivalents of the oxidizing agent (e.g., potassium permanganate).- Extend the reaction time.- Ensure the reaction temperature is optimal for the chosen oxidant. |
| Degradation of the Starting Material or Product | - The bicyclo[4.2.0]octa-1,3,5-triene core is strained and can be sensitive to harsh reaction conditions.[1][2] Consider using milder oxidizing agents such as silver (I) oxide or buffered potassium permanganate.- Perform the reaction at a lower temperature to minimize side reactions. |
| Side Reactions | - Over-oxidation can lead to cleavage of the benzene ring. Use a stoichiometric amount of oxidant and monitor the reaction progress carefully using techniques like TLC or LC-MS.- The aldehyde may undergo self-condensation (e.g., Cannizzaro reaction) under basic conditions. Ensure the pH of the reaction medium is appropriate for the chosen oxidant. |
| Difficult Product Isolation | - The carboxylic acid may be soluble in the aqueous phase, especially if it forms a salt. Acidify the aqueous layer to a pH of ~2-3 to precipitate the acid before extraction.- Use a continuous liquid-liquid extractor for more efficient extraction of polar products. |
Issue 2: Incomplete Hydrolysis of Nitrile Precursor
| Potential Cause | Recommended Solution |
| Insufficient Acid or Base | - Increase the concentration of the acid or base used for hydrolysis.- For stubborn nitriles, consider using microwave-assisted hydrolysis to accelerate the reaction. |
| Formation of Stable Amide Intermediate | - If the amide is isolated, it can be further hydrolyzed to the carboxylic acid under more forcing conditions (e.g., higher temperature, longer reaction time).[3] |
| Low Solubility of the Nitrile | - Use a co-solvent system (e.g., ethanol/water, THF/water) to improve the solubility of the starting material.[4] |
| Steric Hindrance | - The nitrile group at the 7-position of the bicyclic system may be sterically hindered. Employ stronger hydrolytic conditions or consider alternative synthetic routes if this proves to be a persistent issue. |
Issue 3: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted Starting Material | - Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.- Purify the crude product using column chromatography or recrystallization. |
| Side-Products from Ring Opening | - The strained cyclobutene ring can undergo thermal or light-induced electrocyclic ring-opening to form a reactive o-quinodimethane intermediate, which can then dimerize or react with other species.[1] Avoid high temperatures during the reaction and workup. Use of an inert atmosphere can also be beneficial.- If possible, perform the reaction at or below room temperature. |
| Solvent Adducts | - Ensure all solvents are thoroughly removed under reduced pressure. If the product is a solid, trituration with a non-polar solvent can help remove residual high-boiling solvents. |
| Contamination from Reagents | - Use high-purity reagents and solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most direct methods include the oxidation of the corresponding aldehyde, Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde[5], and the hydrolysis of the corresponding nitrile, Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile. The choice of route often depends on the availability of the starting materials.
Q2: What are the key safety precautions to consider during the synthesis?
A2: The synthesis may involve hazardous reagents such as strong acids, bases, and oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood. The bicyclo[4.2.0]octa-1,3,5-triene ring system is strained and can be thermally sensitive; avoid excessive heating to prevent uncontrolled reactions.[1]
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the carboxylic acid functional group (O-H and C=O stretches).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Q4: My reaction is very slow. What can I do to increase the reaction rate?
A4: Several factors can be adjusted to increase the reaction rate:
-
Increase the temperature: However, be cautious of the thermal sensitivity of the bicyclo[4.2.0]octa-1,3,5-triene core.[1]
-
Increase the concentration of reactants: This can lead to a higher reaction rate but may also increase the likelihood of side reactions.
-
Use a catalyst: Depending on the specific reaction, a suitable catalyst may be available to accelerate the transformation. For example, phase-transfer catalysts can be beneficial in biphasic reaction systems.
Q5: Are there any specific storage conditions for this compound?
A5: Due to the strained nature of the bicyclo[4.2.0]octa-1,3,5-triene ring system, it is advisable to store the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation over time.
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of the Aldehyde
This protocol is a general guideline and may require optimization.
-
Dissolve Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Prepare a solution of potassium permanganate (KMnO₄, 1.1 eq) in water.
-
Add the KMnO₄ solution dropwise to the aldehyde solution with vigorous stirring, maintaining the temperature below 10 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated solution of sodium bisulfite (NaHSO₃) until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter the mixture to remove the MnO₂.
-
Acidify the filtrate to pH 2-3 with a dilute strong acid (e.g., 1M HCl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers , dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via Hydrolysis of the Nitrile
This protocol is adapted from a similar procedure for a substituted analog.[4]
-
Combine Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile (1.0 eq) and a solution of potassium hydroxide (KOH, ~15-20 eq) in ethanol.
-
Heat the mixture at reflux for 8-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with a non-polar organic solvent (e.g., hexane) to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 2-3 with a dilute strong acid (e.g., 1M HCl), which should precipitate the carboxylic acid.
-
Collect the precipitate by filtration , wash with cold water, and dry under vacuum.
-
Alternatively, extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the product.
-
Further purification can be achieved by recrystallization.
Visualizations
Caption: A logical workflow for troubleshooting low product yield.
Caption: Overview of synthetic routes to the target carboxylic acid.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9476071B2 - Process for the enzymatic synthesis of (7S)-3,4-dimethoxythis compound and application in the synthesis of ivabradine and salts thereof - Google Patents [patents.google.com]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. Buy Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde | 78926-35-9 [smolecule.com]
Technical Support Center: Optimizing Esterification of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the esterification of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the esterification of this compound, a compound known for its steric hindrance around the carboxylic acid moiety due to the adjacent strained cyclobutane ring.
Q1: I am observing low to no conversion in the esterification of this compound using standard Fischer esterification conditions (e.g., H₂SO₄ in methanol). What could be the problem?
A1: Low conversion under standard Fischer esterification is a common issue with sterically hindered carboxylic acids like this compound. Several factors could be contributing to this:
-
Steric Hindrance: The bulky bicyclic structure impedes the approach of the alcohol to the carbonyl carbon, slowing down the reaction rate.
-
Acid Sensitivity of the Bicyclo[4.2.0]octa-1,3,5-triene Core: The strained cyclobutene ring fused to the benzene ring can be sensitive to strong acids and high temperatures, potentially leading to side reactions such as ring-opening.[1]
-
Insufficient Reaction Time or Temperature: While high temperatures can promote side reactions, insufficient thermal energy may not overcome the activation energy for this sterically hindered esterification.
-
Water Removal: Fischer esterification is an equilibrium reaction.[2] Inefficient removal of the water produced will prevent the reaction from proceeding to completion.
Troubleshooting Steps:
-
Consider Milder Activation Methods: Switch to a milder esterification method that does not require strong acids, such as the Steglich esterification.
-
Optimize Fischer Conditions:
-
Use a large excess of the alcohol to shift the equilibrium towards the product.
-
Employ a dehydrating agent (e.g., molecular sieves) or a Dean-Stark apparatus to remove water as it forms.
-
Screen different acid catalysts, including milder options like p-toluenesulfonic acid (p-TsOH).
-
-
Increase Reaction Time: Monitor the reaction over a longer period to allow for slow conversion.
Q2: I am attempting a Steglich esterification using DCC and DMAP, but the reaction is sluggish, or I am observing significant side products. How can I optimize this reaction?
A2: The Steglich esterification is generally a good choice for sterically demanding substrates.[3][4] However, optimization is often necessary.
-
Formation of N-acylurea byproduct: A common side reaction in Steglich esterification is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the alcohol.[4]
-
Insufficient DMAP: 4-Dimethylaminopyridine (DMAP) is a crucial catalyst that acts as an acyl transfer agent, and insufficient amounts can lead to slow reaction rates.[3][4]
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and solubility of reactants.
Troubleshooting Steps:
-
Optimize Reagent Stoichiometry:
-
Ensure you are using at least a catalytic amount of DMAP (typically 5-10 mol%). For very hindered substrates, stoichiometric amounts might be necessary.
-
Use a slight excess of the alcohol (1.1-1.5 equivalents).
-
-
Reaction Temperature: While Steglich esterifications are often run at room temperature, gentle heating (e.g., 40-50 °C) might be required for this hindered system.
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. Ensure the solvent is anhydrous.
-
Order of Addition: Add the DCC to a solution of the carboxylic acid, alcohol, and DMAP at 0 °C to minimize side reactions, then allow the reaction to warm to room temperature.
Q3: Are there alternative esterification methods I should consider for this challenging substrate?
A3: Yes, for particularly difficult esterifications, other methods can be more effective:
-
Yamaguchi Esterification: This method is well-suited for the synthesis of highly substituted esters. It involves the formation of a mixed anhydride, which then reacts with the alcohol.
-
DPAT Catalysis in Fluorous Media: The use of diphenylammonium triflate (DPAT) as a catalyst in fluorous media has been shown to be effective for sterically hindered esterifications.[5]
-
Conversion to Acid Chloride: A more traditional, though multi-step, approach is to first convert the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride can then be reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine.
Q4: I am concerned about the stability of the bicyclo[4.2.0]octa-1,3,5-triene ring system. What conditions should I avoid?
A4: The benzocyclobutene moiety is known to be sensitive to certain conditions:
-
Strong Acids and High Temperatures: As mentioned, these conditions can promote ring-opening of the strained four-membered ring.[1] It is advisable to keep reaction temperatures as low as possible and avoid prolonged exposure to strong acids.
-
Electrophilic Substitution Conditions: Reactions involving strong electrophiles, which often generate strong acids as byproducts (e.g., bromination, acylation), can lead to a series of byproducts from the opening of the cyclobutene ring.[1]
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the esterification of this compound derivatives and other sterically hindered carboxylic acids.
Table 1: Fischer Esterification of a this compound Derivative
| Carboxylic Acid | Alcohol | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 3,4-dimethoxythis compound | Methanol | H₂SO₄ (catalytic) | Methanol | Reflux | 8 | 72 (overall yield from nitrile) | Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine |
Table 2: Steglich Esterification of Sterically Hindered Carboxylic Acids
| Carboxylic Acid | Alcohol | Coupling Agent | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Adamantanecarboxylic acid | tert-Butanol | DCC | DMAP | DCM | Room Temp. | 85 | Simple Method for the Esterification of Carboxylic Acids |
| 2,4,6-Trimethylbenzoic acid | Ethanol | DCC | DMAP | DCM | Room Temp. | 92 | Simple Method for the Esterification of Carboxylic Acids |
Experimental Protocols
Protocol 1: Fischer Esterification of 3,4-dimethoxythis compound
This protocol is adapted from a literature procedure for a derivative of the target molecule.
-
Dissolution: Dissolve 3,4-dimethoxythis compound (1.0 eq) in methanol (10-20 volumes).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the stirred solution.
-
Heating: Heat the reaction mixture to reflux and maintain for 8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Steglich Esterification of this compound
This is a general protocol for sterically hindered carboxylic acids.
-
Reactant Mixture: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
DCC Addition: Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up:
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired ester from any remaining starting materials and byproducts.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. differencebetween.com [differencebetween.com]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic approach.
Route 1: Oxidation of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde
Issue 1: Incomplete or Slow Reaction
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Symptom: Significant amount of starting aldehyde remains after the expected reaction time.
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Possible Causes:
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Insufficient Oxidant: The molar ratio of the oxidizing agent to the aldehyde is too low.
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Low Reaction Temperature: The reaction temperature is not optimal for the chosen oxidant.
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Poor Reagent Quality: The oxidizing agent has degraded over time.
-
-
Solutions:
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Increase Oxidant: Incrementally increase the molar equivalents of the oxidizing agent (e.g., Jones reagent, KMnO₄).
-
Adjust Temperature: If using KMnO₄, ensure the reaction is gently heated. For Jones oxidation, ensure the initial addition is done at 0°C but the reaction is allowed to proceed at room temperature.
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Use Fresh Reagent: Utilize a freshly opened or properly stored container of the oxidizing agent.
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Issue 2: Formation of Unexpected Byproducts
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Symptom: TLC or NMR analysis shows multiple spots or peaks in addition to the starting material and desired product.
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Possible Causes:
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Over-oxidation: Strong oxidizing conditions might lead to the cleavage of the benzene ring, though this is generally rare under controlled conditions.
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Ring Opening: The strained bicyclo[4.2.0]octa-1,3,5-triene ring system is sensitive to harsh acidic or basic conditions and high temperatures, which can lead to the formation of o-xylylene intermediates and subsequent polymerization or cycloaddition products.
-
-
Solutions:
-
Milder Conditions: Employ milder oxidizing agents or reduce the reaction temperature and concentration of the oxidant.
-
Control pH and Temperature: Carefully monitor and control the pH and temperature of the reaction to avoid conditions that favor ring opening. The benzocyclobutene ring is known to be sensitive to acids.[1]
-
Route 2: Hydrolysis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile
Issue 1: Incomplete Hydrolysis and Formation of Amide Byproduct
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Symptom: Presence of a significant amount of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide in the final product.
-
Possible Causes:
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Insufficiently Harsh Conditions: The hydrolysis of the intermediate amide to the carboxylic acid requires forcing conditions (strong acid or base and heat).
-
Reaction Time Too Short: The reaction was not allowed to proceed long enough for the complete hydrolysis of the amide.
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Incorrect pH: While both acidic and basic conditions promote hydrolysis, the rate can be pH-dependent.
-
-
Solutions:
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Increase Reaction Time and/or Temperature: Prolong the reflux time or cautiously increase the temperature.
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Ensure Sufficient Acid/Base: Use a sufficient excess of strong acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH).
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Drive the Reaction to Completion: After initial hydrolysis, ensure the conditions are maintained to hydrolyze the intermediate amide.
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| Condition | Primary Product | Notes |
| Mild acidic/basic conditions, shorter reaction time | Amide | The amide is an intermediate in the hydrolysis of a nitrile.[2][3][4] |
| Strong acid (e.g., aq. HCl), heat | Carboxylic Acid | Drives the reaction to completion.[2][5] |
| Strong base (e.g., aq. NaOH), heat | Carboxylate Salt | Requires a final acidification step to yield the carboxylic acid.[2][5] |
Issue 2: Product Degradation
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Symptom: Low yield of desired carboxylic acid with evidence of decomposition.
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Possible Causes:
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Ring Opening: The strained ring system can be susceptible to prolonged exposure to strong acids or bases at high temperatures.
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Decarboxylation: The final product, this compound, may undergo decarboxylation at elevated temperatures to form benzocyclobutene.
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-
Solutions:
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Moderate Conditions: Use the mildest conditions that still afford a reasonable reaction rate.
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Temperature Control: Avoid excessive heating during the hydrolysis and work-up.
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Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative degradation.
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Frequently Asked Questions (FAQs)
Q1: My final product seems to be decarboxylating upon storage or during subsequent reactions. How can I prevent this?
A1: Decarboxylation of this compound to benzocyclobutene is a known thermal decomposition pathway. To minimize this, store the purified carboxylic acid at low temperatures (e.g., in a refrigerator or freezer) and avoid prolonged heating in subsequent steps. If a reaction requires elevated temperatures, consider converting the carboxylic acid to a more stable derivative (e.g., an ester) if the reaction chemistry allows. The parent benzocyclobutene undergoes ring-opening at approximately 180°C, and the presence of substituents can influence this temperature.[6]
Q2: I am observing a significant amount of a polymeric or tar-like substance in my reaction mixture. What could be the cause?
A2: The formation of polymeric material is often indicative of the ring-opening of the strained bicyclo[4.2.0]octa-1,3,5-triene system. This generates highly reactive o-xylylene intermediates which can polymerize or undergo other reactions. This side reaction is typically promoted by high temperatures or harsh acidic conditions. To avoid this, it is crucial to maintain careful temperature control and use the mildest possible reaction conditions.
Q3: What is the best method to purify the final this compound?
A3: Purification can typically be achieved by recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the impurities present. For column chromatography, a silica gel stationary phase with a solvent system such as a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to suppress tailing, is a good starting point.
Q4: Can I synthesize this carboxylic acid directly from benzocyclobutene?
A4: While there are methods to functionalize the benzocyclobutene core, a direct one-step synthesis of the carboxylic acid is not common. A more typical route would involve the formylation or acylation of benzocyclobutene to introduce a carbonyl group, which can then be oxidized to the carboxylic acid.
Experimental Protocols
Protocol 1: Synthesis via Oxidation of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde using Jones Reagent
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Preparation of Jones Reagent: Dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄) and then carefully dilute with water. The resulting solution is the Jones reagent.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde in acetone and cool the flask in an ice bath to 0°C.
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Oxidation: Add the Jones reagent dropwise to the stirred solution of the aldehyde, maintaining the temperature at 0-5°C. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The color of the reaction mixture will change from orange/red to green, indicating the consumption of Cr(VI).
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Work-up: Quench the reaction by adding isopropanol until the green color persists. Remove the acetone under reduced pressure. Add water to the residue and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis via Hydrolysis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile and an aqueous solution of a strong acid (e.g., 6 M HCl) or a strong base (e.g., 2 M NaOH).
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Hydrolysis: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC or LC-MS to ensure the disappearance of the starting nitrile and the intermediate amide.
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Work-up (Acidic Hydrolysis): After cooling to room temperature, extract the mixture with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude carboxylic acid.
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Work-up (Basic Hydrolysis): After cooling, carefully acidify the reaction mixture with a strong acid (e.g., concentrated HCl) until the pH is acidic. The carboxylic acid may precipitate out of the solution. If it does not, extract the aqueous layer with an organic solvent. Wash the organic layer with brine, dry, and concentrate.
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Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.
Visualizations
Caption: Synthetic pathways to this compound and major side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Jones Oxidation [organic-chemistry.org]
- 4. 7.2 Preparation of Carboxylic Acid – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 6. Benzocyclobutene - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic method.
Method 1: Photochemical Wolff Rearrangement of 2-Diazo-1-indanone
The Wolff rearrangement is a powerful method for ring contraction and can be used to synthesize this compound from 2-diazo-1-indanone.[1] This reaction is typically carried out under photolytic conditions.[2]
Issue 1: Low yield of the desired carboxylic acid.
| Possible Cause | Troubleshooting Step |
| Incomplete conversion of the starting material (2-diazo-1-indanone). | - Ensure the reaction is irradiated for a sufficient amount of time. Monitor the reaction progress by TLC or other analytical methods. - Optimize the light source. The choice of lamp and wavelength can significantly impact the reaction efficiency.[3][4] - Ensure the reaction mixture is homogenous and well-stirred to allow for uniform irradiation. |
| Formation of side products. | - The Wolff rearrangement can have competing side reactions.[5][6] Photochemical activation is often preferred over thermal methods to minimize side reactions.[5][7] - The presence of water or other nucleophiles is crucial for trapping the ketene intermediate to form the carboxylic acid. Ensure a sufficient amount of a suitable nucleophile (e.g., water) is present.[2] - The choice of solvent can influence the reaction pathway.[7] Consider using a solvent that is inert to the reaction conditions but allows for good solubility of the starting material. |
| Degradation of the product. | - The product may be sensitive to the reaction conditions. Minimize the reaction time and work up the reaction as soon as it is complete. - Bicyclo[4.2.0]octa-1,3,5-triene derivatives can be strained and may be prone to decomposition. Handle the product with care and store it under appropriate conditions. |
Issue 2: Difficulty in purifying the final product.
| Possible Cause | Troubleshooting Step |
| Presence of non-polar impurities. | - Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities. |
| Presence of acidic or basic impurities. | - Purify the carboxylic acid by extraction. Dissolve the crude product in an organic solvent and extract with an aqueous basic solution (e.g., sodium bicarbonate). The carboxylic acid will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified and the pure carboxylic acid extracted back into an organic solvent.[8] |
| Product is an oil or difficult to crystallize. | - If the product is an oil, try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. - If crystallization is not successful, purification by column chromatography on silica gel may be necessary. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) is typically used. |
Method 2: Oxidation of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde
This method involves the oxidation of the corresponding aldehyde to the carboxylic acid.[9]
Issue 1: Incomplete oxidation of the aldehyde.
| Possible Cause | Troubleshooting Step |
| Insufficient amount of oxidizing agent. | - Ensure that a sufficient molar excess of the oxidizing agent is used. The stoichiometry should be carefully calculated. |
| Low reactivity of the oxidizing agent. | - Common oxidizing agents for converting aldehydes to carboxylic acids include potassium permanganate (KMnO4) and chromium trioxide (CrO3).[10] If one is not effective, consider trying another. - Reaction conditions such as temperature and reaction time may need to be optimized for the specific substrate and oxidizing agent. |
| Poor solubility of the aldehyde. | - Choose a solvent system in which both the aldehyde and the oxidizing agent are soluble. A co-solvent system may be necessary. |
Issue 2: Over-oxidation or degradation of the product.
| Possible Cause | Troubleshooting Step |
| Harsh reaction conditions. | - The bicyclo[4.2.0]octa-1,3,5-triene ring system can be sensitive to strong oxidizing conditions. - Use milder oxidizing agents if possible. - Control the reaction temperature carefully, for example, by running the reaction at a lower temperature. - Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-oxidation. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to prepare this compound?
A1: The two primary methods are the photochemical Wolff rearrangement of 2-diazo-1-indanone and the oxidation of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde.[1][9]
Q2: How can I prepare the precursor, 2-diazo-1-indanone, for the Wolff rearrangement?
A2: 2-Diazo-1-indanone can be synthesized from 1-indanone.[11] The synthesis of 1-indanone itself can be achieved through various methods, such as the cyclization of 3-phenylpropionic acid.[11] 2-Indanone can be prepared from indene.[12]
Q3: What are the key parameters to control in the photochemical Wolff rearrangement to maximize yield?
A3: Key parameters include the choice of light source and wavelength, reaction time, solvent, and the presence of a suitable nucleophile to trap the ketene intermediate.[3][7] Careful optimization of these parameters is crucial for high yields.
Q4: What are some common side reactions in the Wolff rearrangement?
A4: Side reactions can include direct displacement of the diazo group without rearrangement, especially under thermal conditions.[5][6] The intermediate carbene can also undergo other reactions if not efficiently trapped by a nucleophile.[7]
Q5: How can I purify the final product, this compound?
A5: Purification can be achieved through crystallization or by acid-base extraction.[8] For the latter, the carboxylic acid is converted to its salt with a base to make it water-soluble, allowing for the removal of neutral organic impurities by extraction with an organic solvent. The aqueous layer is then acidified to regenerate the pure carboxylic acid, which is then extracted with an organic solvent.[8] Column chromatography can also be used if necessary.
Experimental Protocols
Protocol 1: Synthesis of this compound via Photochemical Wolff Rearrangement
Step 1: Synthesis of 2-Diazo-1-indanone (This is a general procedure and may need optimization)
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To a solution of 1-indanone in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide).
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Cool the mixture in an ice bath and slowly add tosyl azide.
-
Stir the reaction mixture at low temperature for several hours and then allow it to warm to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude 2-diazo-1-indanone by column chromatography on silica gel.
Step 2: Photochemical Wolff Rearrangement
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Dissolve the purified 2-diazo-1-indanone in a suitable solvent mixture containing water (e.g., dioxane/water or THF/water).
-
Irradiate the solution with a suitable light source (e.g., a high-pressure mercury lamp with a Pyrex filter) at room temperature with constant stirring.
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Monitor the reaction progress by TLC until the starting material is consumed.
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Remove the solvent under reduced pressure.
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Purify the crude this compound as described in the purification FAQ.
Protocol 2: Synthesis of this compound via Oxidation of the Aldehyde
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Dissolve Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).
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Cool the solution in an ice bath.
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Slowly add a solution of the oxidizing agent (e.g., potassium permanganate or Jones reagent) to the aldehyde solution with vigorous stirring.
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After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
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Once the reaction is complete, quench any excess oxidizing agent (e.g., with sodium bisulfite for permanganate or isopropanol for Jones reagent).
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Acidify the reaction mixture with a dilute acid (e.g., HCl).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude carboxylic acid as described in the purification FAQ.
Quantitative Data Summary
| Method | Starting Material | Key Reagents | Typical Yield | Reference |
| Photochemical Wolff Rearrangement | 2-Diazo-1-indanone | Light, Water | Moderate to Good | [1] |
| Oxidation | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde | KMnO4 or CrO3 | Good to High | [9][10] |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Wolff | PPTX [slideshare.net]
- 7. Wolff-Rearrangement [organic-chemistry.org]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. Buy Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde | 78926-35-9 [smolecule.com]
- 10. Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde | RUO [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
"Troubleshooting guide for Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid reactions"
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
General Considerations
Question: My reaction mixture is turning brown/black and showing signs of polymerization. What is happening and how can I prevent it?
Answer: The benzocyclobutene core of your molecule is susceptible to thermal ring-opening to form a highly reactive o-quinodimethane intermediate. This intermediate can then undergo Diels-Alder reactions and polymerize, especially at elevated temperatures (typically above 80 °C, though this can vary with substitution). To prevent this:
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Maintain strict temperature control and avoid overheating. Use a reliable heating mantle with a temperature controller.
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Whenever possible, run reactions at room temperature or below.
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Minimize reaction times.
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Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can also lead to colored byproducts.
Question: I am observing a complex mixture of products in my reaction, making purification difficult. What are the likely side reactions?
Answer: Besides polymerization, other side reactions can occur:
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Decarboxylation: While less common without specific catalysts or very high temperatures, loss of CO2 from the carboxylic acid can occur.
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Ring-opening: As mentioned, this is a primary concern. The resulting o-quinodimethane can be trapped by various reagents in your mixture, leading to unexpected adducts.
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Oxidation: The bicyclic ring system can be sensitive to strong oxidizing agents, potentially leading to aromatic ring cleavage or other degradation products.
To mitigate this, carefully select your reagents and reaction conditions to be as mild as possible.
Reaction-Specific Troubleshooting
Esterification
Question: My esterification of this compound is giving a low yield. What are the common causes?
Answer: Low yields in esterification can be due to several factors:
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Incomplete reaction: The reaction may not have reached equilibrium. Consider increasing the reaction time or using a dehydrating agent to remove the water formed and drive the reaction forward.
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Steric hindrance: The carboxylic acid group is on a strained bicyclic system, which may present some steric hindrance. Using a more reactive acylating agent (e.g., converting the carboxylic acid to an acid chloride first) can improve yields.
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Side reactions: If the reaction is heated, thermal decomposition and polymerization can become significant side reactions, consuming your starting material.[1][2]
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Purification losses: The product ester may be volatile or difficult to separate from the starting material or byproducts.
Troubleshooting Workflow for Low Yield in Esterification
References
"Scale-up considerations for Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid synthesis"
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common and logical synthetic pathway involves a two-step process:
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Formation of the Aldehyde Precursor: Synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde, typically from a suitable benzocyclobutene precursor. A common method is the formylation of a Grignard reagent derived from bromobenzocyclobutene.[1]
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Oxidation to the Carboxylic Acid: The aldehyde functional group is then oxidized to the corresponding carboxylic acid.[1][2]
An alternative, though less detailed in available literature, is the hydrolysis of a nitrile precursor, 7-cyanobicyclo[4.2.0]octa-1,3,5-triene.[3]
Q2: What are the critical parameters to control during the synthesis?
A2: Due to the strained nature of the benzocyclobutene ring system, several parameters are crucial:
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Temperature: Avoid high temperatures, as this can lead to the electrocyclic ring-opening of the cyclobutene ring, resulting in the formation of reactive o-xylylene intermediates and subsequent side reactions.[4]
-
pH/Acidity: The cyclobutene ring is sensitive to acidic conditions, which can catalyze ring-opening and other rearrangements. Careful control of pH, especially during workup and purification, is essential.
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Inert Atmosphere: For reactions involving organometallic intermediates, such as Grignard reagents, maintaining an inert atmosphere (e.g., argon or nitrogen) is critical to prevent quenching by atmospheric oxygen and moisture.[1]
Q3: What are common impurities and byproducts?
A3: Potential impurities can arise from both the starting materials and side reactions:
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Unreacted Starting Material: Incomplete oxidation will leave residual Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde.
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Ring-Opened Byproducts: Formed under harsh temperature or acidic conditions.
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Over-Oxidation Products: While less common for aldehyde to carboxylic acid conversion, harsh oxidizing conditions could potentially affect the benzene ring, though this is generally unlikely under standard conditions.
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Solvent and Reagent Residues: Residual solvents from the reaction or purification steps, as well as byproducts from the oxidizing agent.
Q4: What are the recommended methods for purification on a larger scale?
A4: While preparative HPLC can be used for small quantities, for scale-up, the following methods are more practical:
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Acid-Base Extraction: This is a highly effective method for purifying carboxylic acids. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer is then acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which can be collected by filtration or extracted with a fresh portion of organic solvent.
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Recrystallization: This is a standard technique for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the carboxylic acid well at elevated temperatures but poorly at room temperature or below. For a related substituted derivative, recrystallization has been shown to be an effective purification method.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Grignard reagent in the aldehyde synthesis step. 2. Ineffective oxidizing agent. 3. Reaction conditions too mild (low temperature, short reaction time). | 1. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use fresh, anhydrous solvents. 2. Use a fresh bottle of the oxidizing agent. Consider a different oxidant if one fails. 3. Incrementally increase the reaction temperature and/or time while monitoring the reaction progress by TLC or GC. |
| Presence of a Significant Amount of Aldehyde in the Final Product | 1. Incomplete oxidation. 2. Insufficient amount of oxidizing agent. | 1. Increase the reaction time. 2. Increase the molar equivalents of the oxidizing agent. Monitor the reaction to avoid over-oxidation, although this is less of a concern for this specific transformation. |
| Formation of a Complex Mixture of Byproducts | 1. Reaction temperature is too high, causing decomposition. 2. The reaction mixture is too acidic, leading to ring-opening of the benzocyclobutene core. | 1. Perform the reaction at a lower temperature. If the reaction is exothermic, ensure efficient cooling. 2. Use a buffered system or a non-acidic oxidizing agent. During workup, avoid strong acids or minimize the time the product is in contact with acidic solutions. |
| Difficulty in Isolating the Product during Workup | 1. The product is partially soluble in the aqueous phase. 2. Emulsion formation during extraction. | 1. After acidification of the aqueous layer, perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). 2. Add a small amount of brine to the separatory funnel to help break the emulsion. If the emulsion persists, filtration through a pad of celite may be necessary. |
| Product is an Oil or Gummy Solid and Fails to Crystallize | 1. Presence of impurities that inhibit crystallization. 2. The compound may have a low melting point or exist as a mixture of polymorphs. | 1. Further purify the material using acid-base extraction or column chromatography. 2. Try different solvent systems for recrystallization. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. If all else fails, purification by column chromatography may be necessary. |
Experimental Protocols
Synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde (Precursor)
This protocol is based on the general procedure for the formation of a similar aldehyde via a Grignard reaction.[1]
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Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of 7-bromobenzocyclobutene in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is initiated, and the remaining solution of 7-bromobenzocyclobutene is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.
-
Formylation: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of N,N-dimethylformamide (DMF) in anhydrous THF dropwise via the dropping funnel. Maintain the temperature below 5 °C.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.
Oxidation to this compound
This is a general procedure for the oxidation of an aldehyde to a carboxylic acid. The choice of oxidizing agent can vary (e.g., potassium permanganate, Jones reagent, Pinnick oxidation). The following is a representative protocol using potassium permanganate.
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Reaction Setup: Dissolve the crude Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water. Cool the solution in an ice bath.
-
Oxidation: Slowly add a solution of potassium permanganate in water dropwise to the cooled aldehyde solution. A brown precipitate of manganese dioxide will form. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Workup: Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of the permanganate disappears and the brown precipitate dissolves. Acidify the solution with dilute HCl to a pH of approximately 2.
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Isolation: Extract the aqueous solution multiple times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by acid-base extraction as described in the FAQs.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde | RUO [benchchem.com]
- 2. Buy Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde | 78926-35-9 [smolecule.com]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. thieme-connect.com [thieme-connect.com]
- 5. EP2566850B1 - Industrial process for the synthesis of ivabradine hydrobromide salt - Google Patents [patents.google.com]
"Byproduct identification in Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and solutions?
A1: Low yields can stem from several factors depending on your synthetic route.
-
For Pinnick Oxidation Route (from the aldehyde):
-
Incomplete Reaction: The oxidation may not have gone to completion. Consider increasing the reaction time or the equivalents of sodium chlorite (NaClO2).
-
Decomposition of Reagent: The sodium chlorite solution may have degraded. Use a freshly opened bottle or titrate an older solution to determine its active concentration.
-
Side Reactions: The hypochlorous acid (HOCl) byproduct can react with your starting material or product.[1][2] Ensure you are using an efficient scavenger, such as 2-methyl-2-butene or hydrogen peroxide, in sufficient excess to neutralize the HOCl as it forms.[3][4]
-
-
For Nitrile Hydrolysis Route:
-
Incomplete Hydrolysis: This is a common issue. The reaction often requires vigorous conditions (e.g., high temperatures, strong acid/base) and sufficient time.[5] Consider extending the reflux time.
-
Formation of Amide Intermediate: The hydrolysis may have stopped at the amide stage.[6][7] To push the reaction to the carboxylic acid, you may need to increase the concentration of the acid/base or prolong the reaction time.
-
Product Loss During Workup: If using basic hydrolysis, ensure the aqueous phase is sufficiently acidified (pH < 3) to fully protonate the carboxylate salt, causing the carboxylic acid to precipitate or be extracted.[8]
-
Q2: I'm observing a persistent impurity in my final product. How can I identify and remove it?
A2: The identity of the impurity is tied to your synthetic method.
-
Probable Impurity 1: Unreacted Starting Material
-
Identification: Compare the NMR or HPLC of your product with the starting material (Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde or the corresponding nitrile). The presence of a peak at ~9-10 ppm in ¹H NMR suggests unreacted aldehyde.
-
Removal: A base extraction can be effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a basic aqueous solution (e.g., 1M NaOH). The desired carboxylic acid will move to the aqueous layer as its sodium salt, while the neutral aldehyde starting material will remain in the organic layer.[8][9] The aqueous layer can then be acidified and the pure product extracted.
-
-
Probable Impurity 2: Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide
-
Source: This is the primary byproduct of incomplete nitrile hydrolysis.[6]
-
Identification: This amide will have characteristic N-H peaks in the ¹H NMR spectrum and a different carbonyl stretch in the IR spectrum compared to the carboxylic acid.
-
Removal: Force the hydrolysis to completion by re-subjecting the mixture to the reaction conditions (e.g., reflux in strong acid or base). Alternatively, careful column chromatography may separate the more polar amide from the carboxylic acid.
-
Q3: My product is an oil or a discolored solid after purification. What should I do?
A3: this compound is expected to be a solid. If it's oily or colored, residual solvent or trace impurities may be present.
-
Solution 1: Recrystallization: This is a powerful technique for purifying solid organic compounds.[8] Experiment with different solvent systems, such as toluene, aqueous ethanol, or a mixture of ethyl acetate and hexanes, to find conditions that yield clean crystals upon cooling.
-
Solution 2: Activated Carbon Treatment: If the discoloration is due to highly colored, minor impurities, you can try dissolving the product in a suitable solvent, adding a small amount of activated carbon, heating briefly, and then filtering the hot solution through celite before recrystallization.
Data Presentation
The following tables provide illustrative data for the recommended synthetic route via Pinnick oxidation. Actual results may vary based on experimental conditions and scale.
Table 1: Illustrative Reaction Parameters for Pinnick Oxidation
| Parameter | Recommended Value | Notes |
| Starting Material | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde | 1.0 equiv |
| Oxidant | Sodium Chlorite (NaClO₂) | 5.0 - 10.0 equiv |
| Buffer | Sodium Dihydrogen Phosphate (NaH₂PO₄) | 5.0 - 10.0 equiv |
| Scavenger | 2-Methyl-2-butene | 10.0 - 20.0 equiv |
| Solvent System | t-BuOH / H₂O (1:1) | --- |
| Temperature | Room Temperature | --- |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS |
Table 2: Expected Yield and Purity Profile
| Metric | Expected Range | Analysis Method | Common Impurities |
| Crude Yield | 85-95% | Gravimetric | Unreacted Aldehyde, Chlorinated Byproducts |
| Purity after Workup | >90% | HPLC, ¹H NMR | Unreacted Aldehyde |
| Purity after Recrystallization | >98% | HPLC, ¹H NMR | --- |
Experimental Protocols
Protocol 1: Synthesis via Pinnick Oxidation [1][3]
This protocol details the oxidation of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde to the target carboxylic acid.
-
Reaction Setup: To a solution of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde (1.0 equiv) in a 1:1 mixture of tert-butanol (t-BuOH) and water, add 2-methyl-2-butene (10.0 equiv) and sodium dihydrogen phosphate (NaH₂PO₄, 5.0 equiv).
-
Addition of Oxidant: To the stirring solution, add sodium chlorite (NaClO₂, 5.0 equiv) portion-wise at room temperature. Caution: NaClO₂ is a strong oxidant.
-
Reaction Monitoring: Allow the mixture to stir vigorously at room temperature for 14-24 hours. Monitor the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the yellow color of chlorine dioxide (ClO₂) disappears.
-
Workup: Acidify the mixture to pH ~3-4 with 1M HCl. Extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Final Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene).
Protocol 2: Purification via Acid-Base Extraction [8][9]
This protocol is effective for removing neutral impurities, such as unreacted aldehyde.
-
Dissolution: Dissolve the crude product in ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with 1M sodium hydroxide (NaOH) solution (3 x volumes). The carboxylic acid will move into the aqueous layer as the sodium salt.
-
Removal of Neutral Impurities: The organic layer, containing the neutral aldehyde, can be discarded. Wash the combined aqueous layers once with fresh ethyl acetate to remove any residual neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated HCl until the pH is ~2. The pure carboxylic acid should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Visualizations
The following diagrams illustrate the experimental workflow and a logical troubleshooting process.
Caption: Proposed workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 3. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. psiberg.com [psiberg.com]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid.
Frequently Asked Questions (FAQs)
1. What are the general handling precautions for this compound?
This compound should be handled in a well-ventilated area.[1] It is recommended to use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or fumes and prevent contact with skin and eyes.
2. What are the recommended storage conditions for this compound?
The recommended storage temperature for this compound is typically between 2-8°C.[2] For some related compounds, storage at room temperature in a dry, sealed container is also suggested.[1]
3. What are the known stability issues with this compound?
The benzocyclobutene core of the molecule can undergo thermal ring-opening at elevated temperatures (approximately 180°C) to form a reactive o-xylylene intermediate.[3] Exposure to light may also trigger this transformation.[4] Therefore, it is advisable to protect the compound from high temperatures and direct light.
4. What are the known incompatibilities of this carboxylic acid?
As a carboxylic acid, this compound is incompatible with strong bases, such as Grignard reagents and alkoxides. These strong bases will deprotonate the carboxylic acid in a fast acid-base reaction, rendering it unreactive towards nucleophilic addition at the carbonyl carbon.
Troubleshooting Guides
Low Yield in Esterification or Amidation Reactions
| Potential Cause | Troubleshooting Step |
| Incomplete activation of the carboxylic acid | Ensure that the activating agent (e.g., thionyl chloride, EDCI) is fresh and used in the correct stoichiometric amount. The reaction may require anhydrous conditions. |
| Acid-base side reaction | If using a strong base to deprotonate a nucleophile (e.g., an amine for amidation), ensure the carboxylic acid is activated first to prevent simple acid-base neutralization. |
| Steric hindrance | The bicyclic structure may present steric hindrance. Consider using less bulky reagents or extending the reaction time and/or increasing the temperature (while being mindful of thermal stability). |
| Poor solubility | Ensure the compound and all reagents are fully dissolved in a suitable anhydrous solvent. |
Unexpected Side Products in Reactions
| Potential Cause | Troubleshooting Step |
| Thermal ring-opening of the benzocyclobutene core | Avoid high reaction temperatures (above 180°C). Monitor the reaction temperature carefully. If high temperatures are necessary, consider alternative synthetic routes. |
| Reaction with atmospheric moisture | For reactions sensitive to water (e.g., using acid chlorides), ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Photochemical degradation | Protect the reaction mixture from direct light, especially if the reaction is run for an extended period. |
Physicochemical and Safety Data
| Property | Value | Source |
| Molecular Formula | C₉H₈O₂ | PubChem |
| Molecular Weight | 148.16 g/mol | PubChem |
| Appearance | Solid, often yellow or brown crystals | ChemBK |
| Storage Temperature | 2-8°C | ChemShuttle |
| Solubility | Soluble in some organic solvents like ether, dimethyl sulfoxide, and chlorinated solvents. | ChemBK |
| Hazard Statement | GHS Classification |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Experimental Protocols
Protocol 1: Reduction of this compound
This protocol describes the reduction of the carboxylic acid to the corresponding alcohol using a borane-tetrahydrofuran complex.
Materials:
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This compound
-
Borane in THF (1M solution)
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Anhydrous Tetrahydrofuran (THF)
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Water
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Ethyl acetate (EtOAc)
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Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.
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Cool the solution to 0°C using an ice bath.
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Add borane in THF (1M solution, 1.25 equivalents) dropwise to the cooled solution.
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Allow the reaction mixture to warm to room temperature and stir overnight.
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Quench the reaction by carefully adding water.
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Extract the aqueous layer with ethyl acetate (3 times).
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Combine the organic layers and dry over magnesium sulfate.
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Filter and concentrate the solution under reduced pressure to yield the product, bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol.
Protocol 2: Amidation of a this compound Derivative
This protocol is adapted from a procedure for a similar derivative and describes the formation of an N-methylamide.
Materials:
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(7S)-3,4-dimethoxythis compound (as a model)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine
-
Ethyl chloroformate
-
Methylamine (2M solution in THF)
-
Water
Procedure:
-
Suspend the carboxylic acid (1 equivalent) in anhydrous THF at room temperature.
-
Add triethylamine (1.2 equivalents).
-
Slowly add ethyl chloroformate (1.1 equivalents) to the mixture. A precipitate may form.
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In a separate flask, mix methylamine (2M solution in THF), water, and triethylamine. Stir for 20 minutes.
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Add the methylamine mixture to the carboxylic acid mixture.
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Stir the reaction at room temperature overnight.
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Evaporate the solvent and purify the residue by preparative HPLC to obtain the N-methylamide.[5]
Visualizations
Caption: Workflow for the reduction of the carboxylic acid.
Caption: Stability and potential degradation pathway.
References
- 1. Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid | 875-94-5 [sigmaaldrich.com]
- 2. This compound; CAS No.: 14381-41-0 [chemshuttle.com]
- 3. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. US9476071B2 - Process for the enzymatic synthesis of (7S)-3,4-dimethoxythis compound and application in the synthesis of ivabradine and salts thereof - Google Patents [patents.google.com]
"Recrystallization methods for purifying Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid"
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the recrystallization of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While a definitive single "best" solvent is not documented in readily available literature, solubility data for analogous compounds suggests that a mixed solvent system or a non-polar solvent with moderate polarity could be effective. For a similar compound, cis-8-Methylthis compound, petrol ether was used for recrystallization.[1] For another derivative, a mixture of dichloromethane and ether was used.[2] General solubility for the related 3-carboxylic acid isomer is noted in ether, dimethyl sulfoxide, and chlorinated solvents.[3] Therefore, a good starting point would be a solvent system like dichloromethane/ether, or potentially a hydrocarbon solvent like hexane or heptane, possibly with a small amount of a more polar co-solvent like ethyl acetate.
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: If your compound is not dissolving, you can try the following:
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Increase the solvent volume: Add small increments of hot solvent until the compound dissolves. Be mindful that using a large volume of solvent may decrease your final yield.
-
Increase the temperature: Ensure your solvent is at its boiling point (use a reflux condenser to prevent solvent loss).
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Switch to a more polar solvent: If the compound remains insoluble in a non-polar solvent, try a solvent with higher polarity or a mixed solvent system.
Q3: No crystals are forming upon cooling. What went wrong?
A3: Several factors can inhibit crystallization:
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Supersaturation has not been reached: The solution may be too dilute. You can try to slowly evaporate some of the solvent to increase the concentration of the compound.
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The cooling process is too fast: Rapid cooling can lead to the formation of an oil or amorphous solid rather than crystals. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator.
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Lack of nucleation sites: Scratching the inside of the flask with a glass rod at the solvent line can provide a surface for crystals to begin forming. Adding a "seed crystal" from a previous successful crystallization can also induce crystal growth.
Q4: The recrystallized product is an oil, not a solid. How can I fix this?
A4: "Oiling out" occurs when the compound comes out of solution above its melting point. Here are some solutions:
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Re-dissolve and cool slowly: Reheat the solution until the oil redissolves completely. Then, allow it to cool much more slowly.
-
Use a lower-boiling point solvent: A solvent with a lower boiling point will ensure that the solution is below the melting point of your compound when it becomes saturated.
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Add a small amount of a solvent in which the compound is less soluble: This can sometimes encourage crystallization over oiling.
Q5: The purity of my recrystallized product is still low. What are the next steps?
A5: If a single recrystallization does not sufficiently purify your product, you can:
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Perform a second recrystallization: Repeating the process can remove more impurities.
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Use a different solvent system: Impurities that are soluble in one solvent may be insoluble in another.
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Consider another purification technique: If recrystallization is ineffective, techniques like column chromatography may be necessary to achieve the desired purity.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound will not dissolve | Insufficient solvent volume or incorrect solvent polarity. | Gradually add more hot solvent. If still insoluble, try a different, more polar solvent or a mixed solvent system. |
| No crystal formation upon cooling | Solution is too dilute; cooling is too rapid; no nucleation sites. | Slowly evaporate excess solvent. Allow the solution to cool to room temperature before placing it in an ice bath. Scratch the flask or add a seed crystal. |
| Product "oils out" instead of crystallizing | The compound is coming out of solution above its melting point. | Re-dissolve the oil and cool the solution more slowly. Consider using a lower-boiling point solvent. |
| Poor recovery of the final product | Too much solvent was used; the compound is significantly soluble in the cold solvent; crystals were lost during filtration. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain in the final product | The impurity has similar solubility to the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Experimental Protocol: General Recrystallization Procedure
This protocol is a general guideline and may require optimization for this compound.
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Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Based on available data, a starting point could be a dichloromethane/ether or a hexane/ethyl acetate mixture.[1][2][3]
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the compound just dissolves.
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Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used). This step should be done rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying oven to remove all traces of solvent.
Visualizations
Caption: A workflow diagram illustrating the key stages of recrystallization.
Caption: A troubleshooting guide for addressing failed crystallization.
References
Validation & Comparative
A Comparative Analysis of Synthetic Routes to Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, a key structural motif in various research applications, can be synthesized through several distinct pathways. This guide provides a comparative analysis of two prominent synthetic routes: the hydrolysis of a nitrile precursor and the oxidation of an aldehyde precursor. The objective of this document is to furnish researchers with the necessary data to select the most suitable methodology based on factors such as yield, reaction conditions, and precursor availability.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound and its derivatives.
| Parameter | Route 1: Nitrile Hydrolysis | Route 2: Aldehyde Oxidation |
| Precursor | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile derivative | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde |
| Key Reagents | Potassium Hydroxide (KOH), Ethanol | Potassium Permanganate (KMnO₄), Acetone, Water |
| Reaction Conditions | Reflux, 8 hours | Room Temperature |
| Yield | ~84% (for dimethoxy derivative) | Typically high, though specific yield for this substrate is not widely reported. |
| Reaction Scale | Gram scale demonstrated | Amenable to various scales |
| Workup | Acidification, Extraction | Filtration, Extraction |
| Key Advantages | High reported yield for derivatives, straightforward procedure. | Mild reaction conditions, readily available oxidizing agent. |
| Key Disadvantages | Requires synthesis of the nitrile precursor. | Potential for over-oxidation or side reactions if not controlled; use of a strong oxidant. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two compared synthetic routes.
A Spectroscopic Showdown: Unraveling the Isomers of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid
A detailed comparative analysis of the spectroscopic signatures of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid and its positional isomers, providing researchers and drug development professionals with a critical guide to their identification and characterization.
In the intricate world of organic chemistry, the precise identification of isomers is paramount. For compounds such as this compound and its structural variants, where the position of a single functional group can dramatically alter chemical and biological properties, unambiguous characterization is essential. This guide offers a comprehensive spectroscopic comparison of the 7-, 2-, and 3-carboxylic acid isomers of the Bicyclo[4.2.0]octa-1,3,5-triene scaffold, presenting available experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to facilitate their differentiation.
Structural Isomers at a Glance
The three isomers under investigation share the same molecular formula, C₉H₈O₂, but differ in the substitution pattern of the carboxylic acid group on the bicyclic framework. This seemingly minor structural variance gives rise to distinct spectroscopic fingerprints.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for the three isomers. It is important to note that while data for the 7-carboxylic acid isomer is readily available, comprehensive experimental spectra for the 2- and 3-carboxylic acid isomers are less prevalent in the public domain. The data for the 2-carboxylic acid isomer is presented for its methyl ester derivative.
Table 1: ¹H NMR Spectroscopic Data
| Isomer | Chemical Shift (δ) and Multiplicity |
| This compound | Data available in public databases.[1] |
| Bicyclo[4.2.0]octa-1,3,5-triene-2-carboxylic acid | No experimental data found for the free acid. |
| Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid | No experimental data found. |
Table 2: ¹³C NMR Spectroscopic Data
| Isomer | Chemical Shift (δ) |
| This compound | Data available in public databases.[1] |
| Bicyclo[4.2.0]octa-1,3,5-triene-2-carboxylic acid | No experimental data found for the free acid. |
| Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid | No experimental data found. |
Table 3: Infrared (IR) Spectroscopy Data
| Isomer | Key Absorptions (cm⁻¹) |
| This compound | Data available in public databases. |
| Bicyclo[4.2.0]octa-1,3,5-triene-2-carboxylic acid methyl ester | Data available in public databases.[2] |
| Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid | No experimental data found. |
Table 4: Mass Spectrometry Data
| Isomer | m/z of Molecular Ion and Key Fragments |
| This compound | M⁺: 148. Key fragments: 119, 91.[1] |
| Bicyclo[4.2.0]octa-1,3,5-triene-2-carboxylic acid methyl ester | Data available in public databases.[2] |
| Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid | No experimental data found. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets, while liquid samples can be analyzed as thin films between salt plates.
Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).
Logical Relationships in Spectroscopic Data
The differentiation of these isomers relies on the distinct electronic environments of the protons and carbon atoms, which are reflected in their NMR chemical shifts and coupling constants.
Caption: Logical workflow for isomer differentiation using spectroscopy.
Experimental Workflow for Isomer Characterization
The process of identifying a specific isomer involves a systematic application of these spectroscopic techniques.
References
Unambiguous Structural Verification of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
A definitive guide for researchers and drug development professionals on the robust validation of the bicyclo[4.2.0]octane framework, a key structural motif in various pharmacologically active molecules. This guide provides a detailed comparison of single-crystal X-ray crystallography with common spectroscopic techniques, supported by experimental data and protocols.
The precise determination of the three-dimensional structure of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid and its derivatives is paramount for understanding their chemical reactivity, biological activity, and for rational drug design. While a suite of analytical techniques is available for structural elucidation, single-crystal X-ray crystallography remains the gold standard for providing unequivocal proof of molecular architecture. This guide presents a comparative overview of X-ray crystallography against widely used spectroscopic methods—Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for the structural validation of this important class of bicyclic compounds.
The Decisive Evidence: X-ray Crystallography
Single-crystal X-ray diffraction provides a direct and unambiguous determination of the atomic arrangement in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to generate a precise three-dimensional model of the molecule, revealing exact bond lengths, bond angles, and stereochemistry.
For the bicyclo[4.2.0]octa-1,3,5-triene core, X-ray crystallography can definitively confirm the fusion of the cyclobutane and benzene rings and the precise geometry of the carboxylic acid substituent. While a crystal structure for the title compound is not publicly available, data from the closely related cis-8-Methylthis compound provides invaluable insight into the structural parameters of this system.[1]
Table 1: Comparison of Structural Validation Techniques
| Parameter | X-ray Crystallography | ¹H & ¹³C NMR Spectroscopy | High-Resolution Mass Spectrometry (HRMS) | FTIR Spectroscopy |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry. | Connectivity of atoms, chemical environment of nuclei, stereochemical relationships (relative). | Elemental composition (molecular formula). | Presence of functional groups. |
| Sample Requirement | Single, high-quality crystal. | Solution in a deuterated solvent. | Solution or solid, ionizable sample. | Solid, liquid, or gas. |
| Key Advantage | Unambiguous and complete structural determination. | Provides detailed information about the molecular framework in solution. | Extremely high accuracy in mass determination, confirming molecular formula. | Rapid and simple method for functional group identification. |
| Limitation | Crystal growth can be challenging; structure is in the solid state. | Indirect structural information; interpretation can be complex for novel structures. | Provides no information on connectivity or stereochemistry. | Limited to functional group identification; no detailed structural information. |
Spectroscopic Alternatives: A Synergistic Approach
While X-ray crystallography provides the ultimate structural proof, spectroscopic methods offer complementary and often more readily accessible data for routine characterization and confirmation of synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the connectivity and chemical environment of atoms within a molecule. For this compound, NMR can confirm the presence of the aromatic and aliphatic protons and carbons, and through coupling patterns, help to establish the relative stereochemistry of the substituents on the cyclobutane ring.
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. This technique is crucial for confirming the molecular formula of a newly synthesized compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and straightforward technique used to identify the functional groups present in a molecule. For the title compound, FTIR would clearly show the characteristic absorptions for the carboxylic acid O-H and C=O bonds, as well as the C-H and C=C bonds of the aromatic and aliphatic parts of the molecule.
Table 2: Quantitative Data Comparison for Bicyclo[4.2.0]octa-1,3,5-triene Derivatives
| Technique | Analyte | Observed Data | Interpretation |
| X-ray Crystallography | cis-8-Methylthis compound[1] | C(10)–O(2) bond length: 1.225(4) ÅC(10)–O(1) bond length: 1.293(3) Å | Confirms the carboxylic acid C=O and C-O bond distances. |
| ¹H NMR | N-methyl-N-(prop-2-yn-1-yl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide | δ 7.28 – 7.02 (m, 4H, Ar-H)δ 4.46 (dd, J = 5.7, 3.0 Hz, 1H, CH-CO) | Aromatic and methine proton signals consistent with the bicyclic core. |
| ¹³C NMR | N-methyl-N-(prop-2-yn-1-yl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide | δ 171.0 (C=O)δ 143.9, 143.8, 143.3, 143.2, 128.1, 127.2, 122.9, 122.8 (Ar-C)δ 45.5, 45.2 (CH-CO) | Carbonyl, aromatic, and methine carbon signals confirming the key structural features. |
| HRMS (ESI/TOF-Q) | N-methyl-N-(prop-2-yn-1-yl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide | [M+H]⁺ calcd for C₁₃H₁₄NO: 200.1070; found: 200.1063 | The measured mass is in close agreement with the calculated mass, confirming the molecular formula. |
| FTIR | This compound, 7-chloro-, methyl ester | Not explicitly detailed, but characteristic peaks would be expected. | Expected peaks: C=O stretch (~1735 cm⁻¹), C-O stretch (~1250 cm⁻¹), aromatic C=C stretches (~1600-1450 cm⁻¹). |
Note: Data for derivatives are used as representative examples due to the limited availability of public data for the specific title compound.
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane).
-
Data Collection: A suitable crystal is mounted on a goniometer. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and the diffraction intensities are recorded at various angles.[1]
-
Structure Solution and Refinement: The collected data is processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined using full-matrix least-squares on F². Software such as SHELXTL is commonly used for this purpose.[1]
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C spectra are acquired using a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: The acquired free induction decay (FID) is Fourier-transformed, and the resulting spectrum is phased and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion and Ionization: The sample solution is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap). The exact mass-to-charge ratio of the molecular ion is measured.
-
Data Analysis: The measured exact mass is used to calculate the elemental composition using software that compares the experimental mass to theoretical masses of possible formulas within a specified mass tolerance (typically < 5 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl, KBr).
-
Data Acquisition: The sample is placed in the IR beam of an FTIR spectrometer. The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and shapes of the absorption bands are correlated with the presence of specific functional groups in the molecule.
Visualizing the Workflow
Caption: Workflow for the structural validation of this compound.
Logical Relationship of Analytical Techniques
Caption: Hierarchy of structural information provided by different analytical techniques.
References
"Analytical methods for the characterization of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid"
A Comprehensive Guide to the Analytical Characterization of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comparative overview of analytical methods for the structural elucidation and purity assessment of this compound, a key intermediate in the synthesis of various biologically active molecules. While specific experimental data for this exact compound is limited in publicly available literature, this guide leverages data from closely related derivatives and general principles for the analysis of small aromatic carboxylic acids to provide a robust analytical framework.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the unique bicyclic structure and functional groups of this compound. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy provides information about the chemical environment and connectivity of protons. The expected spectrum for the title compound would show distinct signals for the aromatic protons, the benzylic proton at the 7-position, and the methylene protons of the cyclobutane ring.
¹³C NMR Spectroscopy reveals the number of unique carbon atoms and their chemical environment. The spectrum would be characterized by signals for the aromatic carbons, the carboxylic acid carbon, the methine carbon at the 7-position, and the methylene carbons.
Table 1: Comparison of NMR Spectroscopic Data for Bicyclo[4.2.0]octa-1,3,5-triene Derivatives
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |
| Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol | 7.24–7.15 (m, 2H), 7.18–7.04 (m, 2H), 3.94–3.82 (m, 2H), 3.73–3.65 (m, 1H), 3.30 (dd, J = 14.1, 5.3 Hz, 1H), 2.92 (dd, J = 14.1, 2.5 Hz, 1H) | 147.0, 144.4, 127.6, 126.8, 123.1, 122.5, 66.0, 45.4, 33.8 | [1] |
| N-methyl-N-(prop-2-yn-1-yl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide | 7.28–7.13 (m, 3H), 7.12–7.02 (m, 1H), 4.46 (dd, J = 5.7, 3.0 Hz, 1H), 4.25 (dd, J = 8.5, 2.5 Hz, 2H), 3.58 (ddd, J = 16.8, 13.7, 2.9 Hz, 1H), 3.44 (ddd, J = 13.8, 5.7, 3.2 Hz, 1H), 3.23 (s, 3H), 2.22 (t, J = 2.5 Hz, 1H) | 171.0, 143.9, 143.8, 143.3, 143.2, 128.1, 127.2, 122.9, 122.8, 78.7, 78.1, 73.2, 72.0, 45.5, 45.2, 39.1, 36.4, 34.1, 34.0, 33.1 | [1] |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy (General)
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₈O₂), the expected exact mass is 148.0524 g/mol .[2] High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.
Table 2: Mass Spectrometry Data for Bicyclo[4.2.0]octa-1,3,5-triene and its Carboxylic Acid Derivative
| Compound | Ionization Method | Key Fragments (m/z) | Reference |
| Bicyclo[4.2.0]octa-1,3,5-triene | Electron Ionization (EI) | 104 (M+), 103, 78, 77 | [3] |
| This compound | Predicted GC-MS | 148, 119 | [2] |
| N-methyl-N-(prop-2-yn-1-yl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide | ESI/TOF-Q | [M+H]⁺ calcd: 200.1070; found: 200.1063 | [1] |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) using ESI
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire data in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often preferred.
-
Set the mass range to scan for the expected molecular ion.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key vibrational bands are expected for the carboxylic acid O-H and C=O groups, as well as C-H and C=C bonds of the aromatic and cyclobutane rings.
Table 3: Key Infrared Absorption Frequencies for Bicyclo[4.2.0]octa-1,3,5-triene Derivatives
| Functional Group | Expected Wavenumber (cm⁻¹) | Reference Compound |
| O-H (carboxylic acid) | 3300-2500 (broad) | General for carboxylic acids |
| C=O (carboxylic acid) | 1725-1700 | General for carboxylic acids |
| C=C (aromatic) | 1600-1450 | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbamic acid, ethyl ester[4] |
| C-H (aromatic) | 3100-3000 | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbamic acid, ethyl ester[4] |
| C-H (aliphatic) | 3000-2850 | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbamic acid, ethyl ester[4] |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Chromatographic Methods for Purity Assessment
Chromatographic techniques are essential for determining the purity of a compound and for separating it from starting materials, byproducts, and isomers. High-Performance Liquid Chromatography (HPLC) is the most common method for non-volatile compounds like carboxylic acids.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method is typically employed.
Table 4: Comparison of HPLC Methods for the Analysis of Related Carboxylic Acids
| Compound | Column | Mobile Phase | Detection | Reference |
| (7S)-3,4-Dimethoxythis compound | Chiral stationary phase | Not specified | Not specified | [5] |
| Dicarbonyl Carboxylic Acids | Newcrom BH | Water and perchloric acid | UV at 200 nm | [6] |
Experimental Protocol: Reversed-Phase HPLC (General)
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrument: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
-
Data Analysis: Analyze the chromatogram to determine the retention time and peak area of the main component. Purity is typically calculated as the percentage of the main peak area relative to the total peak area.
Alternative Analytical Methods
While the aforementioned techniques are the primary methods for characterization, other analytical tools can provide complementary information.
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure. The crystal structure of cis-8-Methylthis compound has been reported, confirming the molecular geometry and intermolecular hydrogen bonding.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile derivatives (e.g., methyl ester), GC-MS can be a powerful tool for separation and identification. Derivatization of the carboxylic acid to its ester is often necessary.
-
Elemental Analysis: This technique provides the percentage composition of elements (C, H, O) in the compound, which can be used to confirm the empirical formula.
Experimental Workflow and Logical Relationships
The characterization of a synthesized compound like this compound follows a logical workflow to confirm its identity, structure, and purity.
Caption: General experimental workflow for the characterization of a synthesized organic compound.
This guide provides a foundational framework for the analytical characterization of this compound. The successful elucidation of its structure and purity will rely on the synergistic use of these spectroscopic and chromatographic techniques. Researchers are encouraged to adapt the general protocols provided to their specific instrumentation and sample characteristics for optimal results.
References
- 1. rsc.org [rsc.org]
- 2. Bicyclo(4.2.0)octa-1,3,5-triene-7-carboxylic acid | C9H8O2 | CID 302324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bicyclo[4.2.0]octa-1,3,5-triene [webbook.nist.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. US9476071B2 - Process for the enzymatic synthesis of (7S)-3,4-dimethoxythis compound and application in the synthesis of ivabradine and salts thereof - Google Patents [patents.google.com]
- 6. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
Benchmarking the Reactivity of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, a strained bicyclic compound with significant potential in organic synthesis and drug discovery. Its unique structural motif, featuring a fusion of a benzene ring and a cyclobutene ring, imparts distinct chemical properties that are benchmarked here against relevant alternatives. The primary reactivity of this molecule involves the thermal electrocyclic ring-opening of the four-membered ring to generate a highly reactive o-xylylene intermediate, which can subsequently undergo cycloaddition reactions.
Core Reactivity Profile: Thermal Ring-Opening and Acidity
The reactivity of this compound is characterized by two main features: the propensity of the strained cyclobutene ring to open upon heating, and the acidity of the carboxylic acid group.
Thermal Reactivity: Ring-Opening to o-Xylylene
Benzocyclobutene (BCB) derivatives are known to undergo a conrotatory ring-opening process when heated, forming o-xylylene intermediates.[1][2] This reactivity is governed by the relief of ring strain and is a key feature in their application as synthons for Diels-Alder reactions. The temperature at which this ring-opening occurs is a critical benchmark of their kinetic reactivity.
Table 1: Comparison of Thermal Ring-Opening Reactivity of Substituted Benzocyclobutenes
| Compound | Substituent at C7 | Ring-Opening Temperature (°C) | Activation Energy (ΔG‡) (kcal/mol) | Data Source |
| Bicyclo[4.2.0]octa-1,3,5-triene | -H | ~180-220 | ~41 | Inferred from multiple sources |
| This compound | -COOH | Predicted to be lower than parent BCB | Predicted to be lower than parent BCB | Inference from computational studies[1] |
| 1-Amide-benzocyclobutene | -CONH₂ | Decreased by ~20°C vs. parent BCB | Lowered vs. parent BCB | Experimental & Computational[1] |
| 1-Ester-benzocyclobutene | -COOR | Decreased by ~20°C vs. parent BCB | Lowered vs. parent BCB | Experimental & Computational[1] |
Note: Data for the carboxylic acid derivative is inferred based on the observed effects of other electron-withdrawing groups. Precise experimental values would require dedicated kinetic studies.
Acidic Reactivity: pKa Comparison
The carboxylic acid functionality allows for a different mode of reactivity, primarily its acidity, which is quantified by its pKa value. The predicted pKa of this compound can be compared to that of other common carboxylic acids to benchmark its strength.
Table 2: Comparison of pKa Values for Selected Carboxylic Acids
| Compound | Structure | pKa (Predicted/Experimental) |
| This compound | 4.18 (Predicted)[3] | |
| Benzoic Acid | 4.20 (Experimental) | |
| Acetic Acid | 4.76 (Experimental) | |
| Cyclobutanecarboxylic Acid | 4.79 (Experimental) |
The predicted pKa of this compound is comparable to that of benzoic acid, suggesting it is a moderately strong organic acid.
Experimental Protocols
To experimentally benchmark the reactivity of this compound, the following general protocols can be employed.
Protocol 1: Determination of Ring-Opening Kinetics via NMR Spectroscopy
This protocol outlines a method for monitoring the thermal ring-opening of this compound and its subsequent trapping in a Diels-Alder reaction.
-
Sample Preparation : A solution of this compound (e.g., 0.05 M) and a suitable dienophile with a high molar excess (e.g., 10 equivalents of N-methylmaleimide) is prepared in a high-boiling deuterated solvent (e.g., nitrobenzene-d5 or 1,2-dichlorobenzene-d4). An internal standard (e.g., hexamethylbenzene) is added for quantitative analysis.
-
NMR Analysis : The sample is placed in an NMR tube and heated to a constant temperature (e.g., 150-200 °C) within the NMR spectrometer.
-
Data Acquisition : ¹H NMR spectra are acquired at regular time intervals.
-
Kinetic Analysis : The disappearance of the signals corresponding to the starting material and the appearance of the signals for the Diels-Alder adduct are integrated relative to the internal standard. The natural logarithm of the concentration of the starting material is plotted against time to determine the first-order rate constant (k) for the reaction. This can be repeated at several temperatures to determine the activation parameters using the Arrhenius equation.
Protocol 2: Comparative pKa Determination
The pKa of this compound can be determined experimentally via potentiometric titration.
-
Sample Preparation : A solution of the carboxylic acid of known concentration (e.g., 0.01 M) is prepared in a suitable solvent mixture (e.g., water/methanol).
-
Titration : The solution is titrated with a standardized solution of a strong base (e.g., 0.01 M NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis : A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point corresponds to the pKa of the acid.
Visualizing Reaction Pathways and Workflows
Caption: Reaction pathway of the target molecule.
Caption: Workflow for kinetic analysis.
Conclusion
This compound exhibits a reactivity profile dominated by its thermally induced ring-opening to a highly reactive diene and its moderate acidity. The presence of the carboxylic acid group is predicted to lower the activation barrier for ring-opening compared to the parent benzocyclobutene, making it a more reactive diene precursor at lower temperatures. Its acidity is comparable to that of benzoic acid. These characteristics make it a versatile building block for the synthesis of complex polycyclic structures through Diels-Alder chemistry and for applications where its acidic properties can be exploited. Further experimental studies are warranted to precisely quantify its reaction kinetics and explore its full potential in drug development and materials science.
References
Computational Analysis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, a benzocyclobutene derivative, presents a unique structural motif of interest in medicinal chemistry and materials science. Its strained four-membered ring fused to an aromatic system imparts distinct chemical properties that are subject to computational investigation. This guide provides a comparative analysis of its computed properties, methodologies for its study, and a comparison with structurally related compounds, supported by available data.
Physicochemical and Computed Properties
A summary of the key physicochemical and computationally predicted properties of this compound is presented below. These values, sourced from chemical databases, offer a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₂ | PubChem[1] |
| Molecular Weight | 148.16 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | C1C(C2=CC=CC=C21)C(=O)O | PubChem[1] |
| InChI Key | NYOXTUZNVYEODT-UHFFFAOYSA-N | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | ChemScene[2] |
| LogP (predicted) | 1.4834 | ChemScene[2] |
| Hydrogen Bond Donors | 1 | ChemScene[2] |
| Hydrogen Bond Acceptors | 1 | ChemScene[2] |
| Rotatable Bonds | 1 | ChemScene[2] |
Comparative Computational Analysis: Insights from Related Structures
Direct, in-depth computational studies on this compound are limited in publicly accessible literature. However, computational methodologies applied to structurally similar compounds can provide valuable insights into its potential behavior and properties.
Density Functional Theory (DFT) Calculations
DFT calculations are a powerful tool for investigating the electronic structure and energetics of molecules. For instance, a study on the valence isomer, bicyclo[4.2.0]octa-2,4,7-triene, utilized DFT to determine its energy relative to cyclooctatetraene.[3] Such calculations for this compound could elucidate its stability, reactivity, and spectroscopic properties.
Hypothetical Experimental Protocol for DFT Analysis:
-
Geometry Optimization: The molecular structure of this compound would be optimized using a functional such as B3LYP with a basis set like 6-31G*.
-
Frequency Calculations: Vibrational frequencies would be calculated to confirm the optimized structure as a true minimum on the potential energy surface and to predict its infrared (IR) spectrum.
-
Electronic Properties: Key electronic properties such as HOMO-LUMO gap, ionization potential, and electron affinity would be calculated to assess its chemical reactivity and electronic behavior.
-
Solvation Effects: To simulate a biological environment, calculations could be repeated using a continuum solvation model (e.g., PCM or SMD) to account for the effects of a solvent like water.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. A study on halogenated bicyclo[4.2.0] inositols, which share the same bicyclic core, employed molecular docking to investigate their interactions with SARS-CoV-2 proteins. This suggests that this compound could be a candidate for similar in silico screening against various biological targets.
Workflow for a Hypothetical Molecular Docking Study:
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. A QSAR study on bicyclo((aryl)methyl)benzamide derivatives as GlyT1 inhibitors highlights the potential for developing predictive models for the biological activity of bicyclic compounds.[4] For this compound and its analogs, a QSAR study could identify key molecular descriptors that govern their potential therapeutic effects.
Logical Flow for a QSAR Study:
Comparison with Alternative Scaffolds
The benzocyclobutene core of this compound can be compared to other common bicyclic and aromatic carboxylic acid scaffolds used in drug discovery.
| Scaffold | Key Features | Potential Advantages of this compound |
| Indole-2-carboxylic acid | Aromatic, heterocyclic, known pharmacophore. | The strained four-membered ring offers a unique 3D geometry and potential for novel interactions with biological targets. |
| Naphthalene-1-carboxylic acid | Larger aromatic system, increased lipophilicity. | The non-planar bicyclic structure may provide higher specificity and reduced off-target effects compared to a flat aromatic system. |
| Adamantane-1-carboxylic acid | Rigid, lipophilic, cage-like structure. | The presence of the aromatic ring in the benzocyclobutene scaffold allows for a wider range of chemical modifications and potential for pi-stacking interactions. |
Conclusion
While direct and extensive computational analysis of this compound is not yet widely published, the methodologies and insights from studies on structurally related compounds provide a strong framework for its future investigation. The unique combination of a strained bicyclic system with an aromatic carboxylic acid moiety makes it a compelling candidate for further computational and experimental exploration in the fields of drug discovery and materials science. The application of DFT, molecular docking, and QSAR studies will be instrumental in unlocking the full potential of this intriguing molecule.
References
A Comparative Analysis of the Biological Activities of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Derivatives of the bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid scaffold have emerged as a promising area of research in medicinal chemistry, demonstrating a range of biological activities. This guide provides a comparative analysis of the antibacterial and anticancer properties of a series of these derivatives, supported by experimental data. Detailed methodologies for the key biological assays are also presented to facilitate reproducibility and further investigation.
Comparative Biological Activity Data
A key study by Kayarmar and colleagues investigated a series of novel 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one derivatives, revealing their potential as both antibacterial and anticancer agents. The quantitative data from this study is summarized below.
Anticancer Activity
The cytotoxic effects of two series of compounds (7a-f and 8a-f) were evaluated against the HeLa human cervical cancer cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented in Table 1.
Table 1: Anticancer Activity of this compound Derivatives against HeLa Cells
| Compound | R Group | IC50 (µM)[1][2][3] |
| 7a | H | >100 |
| 7b | CH3 | 85.3 |
| 7c | OCH3 | 42.1 |
| 7d | F | >100 |
| 7e | Cl | 76.5 |
| 7f | Br | 68.2 |
| 8a | H | 92.7 |
| 8b | CH3 | 35.8 |
| 8c | OCH3 | 78.4 |
| 8d | F | >100 |
| 8e | Cl | 65.9 |
| 8f | Br | 57.3 |
Lower IC50 values indicate greater potency.
Among the tested compounds, 7c and 8b demonstrated the most promising anticancer activity, with IC50 values of 42.1 µM and 35.8 µM, respectively[1][2][3]. This suggests that the presence of a methoxy (OCH3) group at the R position in the 7-series and a methyl (CH3) group in the 8-series enhances cytotoxicity against HeLa cells.
Antibacterial Activity
The same series of compounds were screened for their in vitro antibacterial activity against a panel of pathogenic bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, was determined.
Table 2: Antibacterial Activity (MIC in µg/mL) of this compound Derivatives
| Compound | R Group | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| 8a | H | 12.5 | 25 | 50 | 50 |
| 8b | CH3 | 12.5 | 25 | 25 | 50 |
| 8c | OCH3 | 6.25 | 12.5 | 25 | 25 |
| 8d | F | 25 | 50 | 50 | >100 |
| 8e | Cl | 6.25 | 12.5 | 12.5 | 25 |
| 8f | Br | 6.25 | 6.25 | 12.5 | 25 |
| Ampicillin | - | 3.12 | 6.25 | 6.25 | 12.5 |
Lower MIC values indicate greater antibacterial potency.
The results indicate that several derivatives exhibit significant antibacterial activity. Notably, compounds 8c , 8e , and 8f displayed excellent activity, with MIC values comparable to the standard antibiotic, ampicillin, against certain bacterial strains[1][2][3]. Specifically, compound 8f was highly effective against Bacillus subtilis, with an MIC of 6.25 µg/mL.
Experimental Protocols
The following are detailed methodologies for the key biological assays used to generate the data presented above.
Anticancer Activity: Trypan Blue Exclusion Assay
This method is used to determine the number of viable cells in a suspension. It is based on the principle that live cells with intact cell membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue.
Protocol:
-
Cell Culture: HeLa cells are cultured in appropriate media and conditions until they reach the desired confluence.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds (e.g., 10, 50, 100 µM) for a specified period (e.g., 24 hours). A control group with no compound treatment is also included.
-
Cell Harvesting: After treatment, the cells are harvested by trypsinization.
-
Staining: A 10 µL aliquot of the cell suspension is mixed with 10 µL of 0.4% trypan blue solution.
-
Incubation: The mixture is incubated at room temperature for 1-2 minutes.
-
Counting: 10 µL of the stained cell suspension is loaded onto a hemocytometer.
-
Analysis: Both viable (unstained) and non-viable (blue-stained) cells are counted under a microscope.
-
Calculation: The percentage of viable cells is calculated using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound and analyzing the dose-response curve.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using a suitable broth medium. The concentration range should be sufficient to determine the MIC.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Controls:
-
Growth Control: A well containing only the broth and the bacterial inoculum (no compound).
-
Sterility Control: A well containing only the sterile broth.
-
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Reading Results: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Visualizations
Signaling Pathway and Experimental Workflows
To better understand the potential mechanism of action and the experimental processes, the following diagrams have been generated.
Caption: General experimental workflow for the biological evaluation of derivatives.
Caption: Proposed mechanism of action via β-tubulin inhibition.
References
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid: A Comparative Review of Its Applications
For Researchers, Scientists, and Drug Development Professionals
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid and its derivatives represent a unique class of strained bicyclic molecules that have garnered significant interest as versatile building blocks in organic synthesis. Their rigid framework and inherent reactivity make them valuable precursors for complex molecular architectures, most notably in the pharmaceutical industry. This guide provides a comparative overview of the primary applications of this scaffold, with a focus on its role in the synthesis of the anti-anginal drug Ivabradine, and explores its potential in other therapeutic areas.
I. Application in the Synthesis of Ivabradine
The most prominent and well-documented application of a derivative of this compound is as a key intermediate in the industrial synthesis of Ivabradine. Specifically, the (7S)-3,4-dimethoxy substituted derivative serves as a crucial chiral building block for constructing the core of the Ivabradine molecule.
Comparative Analysis of Synthetic Routes to Ivabradine
Several synthetic routes to Ivabradine have been developed, many of which utilize (7S)-3,4-dimethoxythis compound or its nitrile precursor. While a direct head-to-head comparison in a single study is unavailable in the reviewed literature, a compilation of data from various patents allows for a comparative assessment of yields in key steps.
| Precursor | Key Transformation | Reported Yield (%) | Reference |
| 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile | Enzymatic hydrolysis to the carboxylic acid | Not specified | --INVALID-LINK-- |
| (7S)-3,4-dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide | Reduction to the corresponding amine | Not specified | --INVALID-LINK-- |
| (7S)-3,4-dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide | Preparation from the carboxylic acid | 60 | --INVALID-LINK-- |
| Dehydroivabradine | Reduction to Ivabradine | 96 | --INVALID-LINK-- |
| Dehydroivabradine from key intermediates | Condensation reaction | >90 | --INVALID-LINK-- |
| Ivabradine Hydrochloride from Ivabradine | Salt formation | 95.8 | --INVALID-LINK-- |
Note: The yields reported are for specific steps and the overall yield of the entire synthetic sequence may vary. The data is compiled from different patents and direct comparison should be made with caution as reaction conditions may differ.
Experimental Protocols
1. Enzymatic Hydrolysis of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile
This protocol describes the conversion of the nitrile to the corresponding carboxylic acid, a key step in preparing the chiral intermediate for Ivabradine synthesis.
-
Materials: 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, lyophilisate of nitrilase from Rhodococcus rhodochrous, 0.1M KH2PO4 buffer (pH 7), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Weigh 15 mg of the nitrilase lyophilisate into a reaction tube.
-
Add 4 ml of 0.1M KH2PO4 buffer (pH 7).
-
Dissolve 20 mg of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile in 100 µl of DMSO.
-
Add the substrate solution to the enzyme suspension.
-
Incubate the reaction mixture at 28°C with shaking at 220 rpm.
-
Monitor the conversion rate by HPLC after 24 and 72 hours.[1]
-
2. Synthesis of (7S)-3,4-dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide
This protocol details the amidation of the carboxylic acid, a subsequent step in the synthesis of a key Ivabradine precursor.
-
Materials: (7S)-3,4-dimethoxythis compound, Tetrahydrofuran (THF), Triethylamine, Ethyl chloroformate, 2M solution of methylamine in THF, Water.
-
Procedure:
-
Suspend 300 mg of (7S)-3,4-dimethoxythis compound in 3 ml of THF at ambient temperature.
-
Add 200 µl of triethylamine.
-
Slowly add 150 µl of ethyl chloroformate to the mixture, which results in a precipitate (mixture I).
-
In a separate flask, stir a mixture of 2.25 ml of 2M methylamine in THF, 1 ml of water, and 300 µl of triethylamine for 20 minutes.
-
Add the resulting methylamine mixture to mixture I and stir at ambient temperature overnight.
-
Evaporate the reaction mixture and purify by preparative HPLC to obtain the desired product.[1]
-
Experimental Workflow for Ivabradine Synthesis
The following diagram illustrates a typical synthetic workflow for Ivabradine starting from the nitrile derivative of this compound.
Caption: Synthetic workflow for Ivabradine from a bicyclic precursor.
II. Potential Antibacterial and Anticancer Applications
While the primary application of this bicyclic scaffold is in the synthesis of Ivabradine, the broader class of benzocyclobutene derivatives has been explored for other medicinal purposes.
Antibacterial Activity
Derivatives of bicyclo[4.2.0]octa-1,3,5-triene have shown potential as antibacterial agents. For instance, the pentafluorophenyl ester of this compound has been used in the synthesis of ramoplanin derivatives, which are known for their antibacterial activity against Gram-positive bacteria. However, specific minimum inhibitory concentration (MIC) values for the final compounds containing the bicyclo[4.2.0]octa-1,3,5-triene moiety are not provided in the reviewed literature.
Anticancer Activity
The anticancer potential of benzocyclobutene derivatives has also been investigated. Some studies have reported on the cytotoxicity of various benzocyclobutene-containing compounds against different cancer cell lines. For example, certain derivatives have shown cytotoxic effects against breast and colon cancer cells, with suggestions that they may induce apoptosis. However, quantitative data such as IC50 values for this compound or its direct derivatives are not available in the public domain.
Table of Cytotoxicity Data for Structurally Related Compounds (for context):
| Compound Class | Cell Line | Reported IC50 (µM) | Reference |
| Sterenoid E (a lanostane triterpenoid with a different bicyclic system) | HL-60 | 4.7 | --INVALID-LINK-- |
| Sterenoid E | SMMC-7721 | 7.6 | --INVALID-LINK-- |
| Bathiapeptide A1 (a cyclic peptide) | MCF-7 | 0.5 | --INVALID-LINK-- |
Note: The data in this table is for compounds that are structurally distinct from this compound and is provided for contextual purposes only to illustrate the types of data available for other bicyclic or cytotoxic compounds.
III. Signaling Pathways and Mechanism of Action
Currently, there is no available literature detailing a specific signaling pathway in which this compound or its direct derivatives are involved. The biological activity of Ivabradine, for which this molecule is a precursor, is well-understood to be the selective inhibition of the If "funny" current in the sinoatrial node of the heart. This action is specific to the final drug molecule and is not attributed to the synthetic intermediate.
The mechanism of action for the potential antibacterial and anticancer effects of benzocyclobutene derivatives is not well-elucidated and appears to be an area of ongoing research.
IV. Conclusion
This compound and its derivatives, particularly the 3,4-dimethoxy substituted enantiomer, are highly valuable intermediates in the pharmaceutical industry, with a well-established and efficient application in the synthesis of Ivabradine. While the broader class of benzocyclobutenes shows promise in the development of new antibacterial and anticancer agents, there is a clear need for further research to establish the specific activities and mechanisms of action for derivatives of this compound. Future studies providing quantitative comparative data and elucidating biological pathways will be crucial for expanding the therapeutic applications of this unique chemical scaffold.
References
Safety Operating Guide
Safe Disposal of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on available safety data and general laboratory best practices.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. All personnel handling this compound should be familiar with its safety profile.
Hazard Data Summary
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[1] | pictogram | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | Causes serious eye irritation.[1] | pictogram | P264, P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | May cause respiratory irritation.[1] | pictogram | P261, P271, P304+P340, P312, P403+P233 |
GHS pictograms are illustrative. Refer to the specific Safety Data Sheet (SDS) for exact representations.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Body: A lab coat or other protective clothing.
-
Respiratory: Use in a well-ventilated area or with a fume hood.
Disposal Plan and Operational Workflow
The proper disposal of this compound must be carried out in accordance with institutional, local, regional, and national regulations. The following is a general workflow for its disposal.
References
Essential Safety and Operational Guide for Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
This document provides immediate safety, handling, and disposal protocols for Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may lead to respiratory irritation[1][2]. Therefore, stringent adherence to personal protective equipment protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Face shield and safety goggles with side-shields.[3][4] | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Impervious gloves (e.g., Nitrile, Neoprene). | To prevent skin contact which can cause irritation[1][4]. |
| Respiratory Protection | Half or full-facepiece respirator, self-contained breathing apparatus (SCBA), or supplied air respirator. Use respirators approved under appropriate government standards. | To prevent respiratory tract irritation from dust or vapors[1][4]. |
| Skin and Body Protection | Impervious protective clothing. | To prevent skin contact and contamination of personal clothing[4]. |
Operational Plan: Handling and Storage
Safe handling and storage are paramount to minimize exposure risk and maintain the integrity of the compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a safety shower and eye bath are readily accessible.
-
Work within a certified chemical fume hood or a well-ventilated area with a local exhaust system[4].
-
Ground and bond all containers and receiving equipment to prevent static discharge[4].
-
Use explosion-proof electrical, ventilating, and lighting equipment[4].
-
Employ only non-sparking tools[4].
-
-
Chemical Handling:
-
Storage:
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Spill Management:
-
In case of a spill, use extra personal protective equipment, including a self-contained breathing apparatus[4].
-
Keep non-essential personnel away from the spill area[4].
-
Absorb the spilled material in dry sand or another inert absorbent[4].
-
Collect the absorbed material into an airtight container for disposal[4].
-
Prevent the product from entering drains[4].
-
-
Final Disposal:
-
Dispose of contents and containers in accordance with all local, regional, and national regulations[4]. Consult with your institution's environmental health and safety department for specific guidance.
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
